Product packaging for 6-Caffeoyl-D-glucose(Cat. No.:CAS No. 10066-92-9)

6-Caffeoyl-D-glucose

Cat. No.: B15181021
CAS No.: 10066-92-9
M. Wt: 342.30 g/mol
InChI Key: QJLOZYUVIYIABJ-ALMBQQNPSA-N
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Description

6-Caffeoyl-D-glucose is a natural caffeic acid ester derivative with the molecular formula C15H18O9 and a molecular weight of 342.30 g/mol . This compound is a type of glycosylated hydroxycinnamic acid and has been identified in natural sources such as Luffa cylindrica and fermented products like red vinegar from purple-fleshed sweet potatoes . Researchers value this compound primarily for its potential in metabolic and oxidative stress studies. A highly relevant in vivo study on a closely related compound, 6-O-caffeoylsophorose (CS), demonstrated significant anti-prediabetic effects in a rat model . The study found that the compound improved impaired glucose tolerance and promoted insulin secretion . Further mechanistic investigation in rat skeletal muscle L6 myotubes revealed that it stimulates glucose uptake and translocates glucose transporter 4 (GLUT4) to the plasma membrane, potentially through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, rather than the Akt pathway . In addition to its metabolic activity, this compound and its structural analogs exhibit significant free radical scavenging properties, as determined by DPPH assay . This antioxidant activity makes it a compound of interest for research into managing oxidative stress-related aspects of disease progression. With its defined structure and promising bioactivity, this compound is a valuable reference standard and investigational tool for researchers in pharmacology, natural product chemistry, and the study of metabolic syndromes. This product is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O9 B15181021 6-Caffeoyl-D-glucose CAS No. 10066-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10066-92-9

Molecular Formula

C15H18O9

Molecular Weight

342.30 g/mol

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1

InChI Key

QJLOZYUVIYIABJ-ALMBQQNPSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

6-Caffeoyl-D-glucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides a comprehensive technical overview of 6-Caffeoyl-D-glucose, a naturally occurring phenolic glycoside, intended for researchers, scientists, and professionals in drug development. This guide details its chemical properties, biological activities, and underlying mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Chemical Identity and Properties

This compound, also known as D-Glucose, 6-(3-(3,4-dihydroxyphenyl)-2-propenoate), is a derivative of glucose and caffeic acid.[1][2] It belongs to the family of hydroxycinnamic acid glycosides. The structure consists of a caffeoyl moiety attached to a glucose molecule at the 6-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H18O9PubChem
Molecular Weight 342.29 g/mol PubChem
IUPAC Name (2R,3S,4R,5R)-6-(((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxy)-3,4,5-trihydroxyoxane-2-carbaldehydePubChem
PubChem CID 44150232[2]
Synonyms 6-O-caffeoyl-D-glucose, Glucose 6-caffeoate[1]

Biological Activities and Mechanisms of Action

This compound and its parent compounds have demonstrated a range of biological activities, primarily antioxidant and anti-inflammatory effects.

Antioxidant Activity

Caffeoyl derivatives are recognized for their antioxidant properties. A study on caffeoyl-β-D-glucopyranoside isolated from Ranunculus muricatus demonstrated significant free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Table 2: Antioxidant Activity of Caffeoyl-β-D-glucopyranoside

AssayCompoundConcentration% InhibitionIC50 (µM)
DPPH Radical ScavengingCaffeoyl-β-D-glucopyranoside0.5 mM82.67 ± 0.1993.25 ± 0.12
DPPH Radical ScavengingQuercetin (Standard)---
Anti-inflammatory Activity

While direct studies on the anti-inflammatory IC50 of this compound are limited, the mechanisms of its constituent, caffeic acid, and related compounds have been investigated. Caffeic acid and its derivatives have been shown to suppress the pro-inflammatory response stimulated by lipopolysaccharide (LPS) in macrophage cell lines. The primary mechanism involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

These compounds can inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, and down-regulate the expression of pro-inflammatory genes by blocking the activation of NF-κB and the phosphorylation of MAPK pathway components such as p38 and JNK.

Signaling Pathways

The anti-inflammatory effects of caffeoyl compounds are largely attributed to their modulation of the NF-κB and MAPK signaling cascades.

anti_inflammatory_pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory_genes activates transcription factors JNK->Pro_inflammatory_genes activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκB-NF-κB Complex NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Pro_inflammatory_genes induces Caffeoyl_glucose This compound Caffeoyl_glucose->p38 inhibits Caffeoyl_glucose->JNK inhibits Caffeoyl_glucose->IKK inhibits IkB_NFkB->IkB degradation IkB_NFkB->NFkB

Figure 1. Inhibition of LPS-induced inflammatory pathways.

Experimental Protocols

General Isolation and Purification Protocol

A general procedure for the isolation of this compound from plant material involves extraction followed by chromatographic separation.

Experimental Workflow

isolation_workflow start Plant Material (e.g., leaves) extraction Extraction with Methanol start->extraction concentration Concentration under Vacuum extraction->concentration fractionation Fractionation with Solvents (e.g., n-hexane, ethyl acetate) concentration->fractionation column_chromatography Column Chromatography (Silica Gel) fractionation->column_chromatography elution Gradient Elution (e.g., Chloroform-Methanol) column_chromatography->elution fractions Collect and Analyze Fractions (TLC) elution->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification final_product Isolated this compound purification->final_product

Figure 2. General isolation and purification workflow.
  • Extraction: Dried and powdered plant material is extracted with methanol at room temperature.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically enriched with phenolic compounds, is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing methanol concentration.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of this compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. A working solution is then made by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted to obtain a range of concentrations.

  • Reaction: An aliquot of each sample dilution is mixed with the DPPH working solution. A control is prepared with methanol instead of the sample.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Conclusion

This compound is a promising natural compound with significant antioxidant and potential anti-inflammatory properties. Its mechanism of action, involving the modulation of key signaling pathways such as NF-κB and MAPK, makes it a person of interest for further investigation in the development of novel therapeutic agents for oxidative stress and inflammation-related diseases. The methodologies outlined in this guide provide a foundation for researchers to explore its full potential.

References

Isolating 6-Caffeoyl-D-glucose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Extraction, Purification, and Analysis of a Promising Bioactive Compound from Plant Sources

This technical guide provides a comprehensive overview of the methodologies for isolating 6-Caffeoyl-D-glucose from plant matrices. Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents quantitative data, and illustrates key processes to facilitate the efficient and effective purification of this phenolic compound. This compound, a notable ester of caffeic acid and glucose, is predominantly found in plants belonging to the Solanaceae family, such as tomatoes and peppers.

Data Presentation: Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, and processing methods. The following table summarizes quantitative data from relevant studies.

Plant SourcePlant PartCompoundConcentrationAnalytical Method
Tomato-based productsFruit6-O-caffeoyl glucosideUp to 390 ppm[1]LC-MS
Solanum glaucophyllumDry Leaf1-O-caffeoyl glucoside8800 ppm[1]LC-MS
GooseberryFruit1-O-caffeoyl glucoside105 ppm[1]LC-MS
LingonberryFruit1-O-caffeoyl glucoside158 ppm[1]LC-MS

Experimental Protocols

This section outlines the detailed methodologies for the extraction, purification, and identification of this compound from plant materials.

Extraction of this compound

The initial step in isolating this compound involves its extraction from the plant matrix. Methanol-based solvent systems are highly effective due to the polarity of the target compound.

Protocol: Ultrasonic-Assisted Methanol Extraction

This protocol is optimized for the extraction of phenolic compounds, including caffeoyl glucosides, from plant materials.

  • Sample Preparation: Freeze-dry the plant material (e.g., tomato or pepper fruit) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent System: Prepare a solution of 70:29.5:0.5 (v/v/v) methanol, water, and hydrochloric acid. The acidic condition helps in the extraction of phenolic acids.

  • Extraction Procedure:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 300 mL of the extraction solvent (a 30:1 solvent-to-solid ratio).

    • Place the flask in an ultrasonic water bath set at 35°C.

    • Sonicate for 30 minutes.

    • After extraction, centrifuge the mixture to pellet the solid material.

    • Decant the supernatant, which contains the crude extract.

    • For exhaustive extraction, the pellet can be re-extracted with fresh solvent.

  • Concentration: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound

Following extraction, a multi-step purification process is typically required to isolate this compound from the complex crude extract. This often involves a combination of different chromatographic techniques.

Protocol: Multi-Step Chromatographic Purification

This protocol employs a combination of column chromatography techniques for the purification of caffeoyl glucosides.

  • Step 1: Silica Gel Column Chromatography (Initial Fractionation)

    • Column Packing: Prepare a silica gel column and equilibrate it with a non-polar solvent like chloroform.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

    • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.

  • Step 2: Sephadex LH-20 Gel Chromatography (Size-Exclusion)

    • Column Packing: Swell Sephadex LH-20 beads in methanol and pack them into a column. Equilibrate the column with methanol.

    • Sample Application: Pool the fractions from the silica gel column that are rich in this compound, concentrate them, and dissolve the residue in methanol. Apply this solution to the Sephadex LH-20 column.

    • Elution: Elute the column with methanol as the mobile phase. This step separates molecules based on their size, further purifying the target compound.

    • Fraction Monitoring: Collect and analyze the fractions as described in the previous step.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

    • System Preparation: Use a C18 reversed-phase column for preparative HPLC. The mobile phase typically consists of a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.

    • Sample Injection: Concentrate the enriched fractions from the Sephadex LH-20 column, dissolve the residue in the initial mobile phase, and inject it into the preparative HPLC system.

    • Gradient Elution: An example of a linear gradient could be:

      • 0-10 min: 10% Methanol in water

      • 10-40 min: Increase to 50% Methanol

      • 40-50 min: Increase to 100% Methanol

      • 50-60 min: Hold at 100% Methanol

    • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

    • Purity Check: Assess the purity of the isolated compound using analytical HPLC with a Diode Array Detector (DAD).

Identification and Structural Elucidation

The identity and structure of the purified this compound are confirmed using spectroscopic techniques.

Protocol: Spectroscopic Analysis

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.05% formic acid. A typical gradient could be: 0–4 min, 1% acetonitrile; 4–18 min, linear gradient to 10% acetonitrile; 18–30 min, hold at 10% acetonitrile; 30–65 min, linear gradient to 26% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths, typically around 325 nm for caffeic acid derivatives.

    • Confirmation: Compare the retention time and UV spectrum with a known standard of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Couple the HPLC system to a mass spectrometer to obtain the molecular weight of the compound. For this compound (C15H18O9), the expected [M-H]⁻ ion in negative mode would be at m/z 341.

    • Fragmentation patterns can help in identifying the caffeoyl and glucose moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., Methanol-d4).

    • Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the caffeoyl group, the vinylic protons, and the protons of the glucose unit. The ¹³C NMR spectrum will show the corresponding carbon signals.

    • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals and confirm the structure.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound begins with the phenylpropanoid pathway, starting from the amino acid phenylalanine.

Biosynthesis_of_6_Caffeoyl_D_glucose cluster_enzymes Enzymes Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H Caf Caffeic Acid pCou->Caf C3H CafCoA Caffeoyl-CoA Caf->CafCoA 4CL C6G This compound CafCoA->C6G UGT Glc UDP-Glucose Glc->C6G PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase C3H C3H: p-Coumarate 3-Hydroxylase _4CL 4CL: 4-Coumarate-CoA Ligase UGT UGT: UDP-glycosyltransferase

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Isolation

The overall workflow for the isolation of this compound from plant material is a sequential process of extraction and purification.

Isolation_Workflow Plant_Material Plant Material (e.g., Tomato Fruit) Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Ultrasonic-Assisted Methanol Extraction Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions1 Enriched Fractions Silica_Gel->Fractions1 Sephadex Sephadex LH-20 Chromatography Fractions1->Sephadex Fractions2 Further Purified Fractions Sephadex->Fractions2 Prep_HPLC Preparative HPLC (C18) Fractions2->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Identification (HPLC-DAD, LC-MS, NMR) Pure_Compound->Analysis

References

The Biosynthesis of 6-Caffeoyl-D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Caffeoyl-D-glucose is a naturally occurring phenolic compound found in various plant species. As a derivative of caffeic acid, it belongs to the wider class of hydroxycinnamates, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of this compound is crucial for its potential applications in drug development, functional foods, and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that originates from the phenylpropanoid pathway, culminating in the esterification of a glucose molecule with caffeic acid. The pathway can be broadly divided into two key stages:

  • Synthesis of Caffeoyl-CoA: This stage begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the activated form of caffeic acid, caffeoyl-CoA.

  • Acylation of D-glucose: In this final step, the caffeoyl group from caffeoyl-CoA is transferred to the 6-hydroxyl group of D-glucose, a reaction catalyzed by a specific acyltransferase.

The key enzymatic steps are detailed below:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the phenylpropanoid pathway by deaminating L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): Although not directly in the linear pathway to caffeoyl-CoA in all organisms, this enzyme can hydroxylate p-coumaroyl shikimate or quinate, which are intermediates in related pathways. A more direct route involves the hydroxylation of p-coumaroyl-CoA by a specific hydroxylase.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): While this enzyme is involved in the synthesis of feruloyl-CoA from caffeoyl-CoA, the precursor caffeoyl-CoA is the key intermediate for our pathway of interest.

  • BAHD Acyltransferase: This superfamily of enzymes is responsible for the transfer of acyl groups from CoA thioesters to various acceptor molecules. Specific members of this family catalyze the transfer of the caffeoyl group from caffeoyl-CoA to the 6-position of D-glucose to form this compound. Research on the biosynthesis of the complex plant metabolite montbretin A has identified BAHD-acyltransferases (CcAT1 and CcAT2) capable of forming a 6'-O-caffeoyl-glucosyl moiety, indicating that enzymes of this class are responsible for this specific acylation[1].

Quantitative Data

While specific kinetic data for an enzyme solely dedicated to the synthesis of this compound is limited in the literature, data from related and homologous enzymes provide valuable insights into the efficiency of these reactions. The following table summarizes kinetic parameters for a related enzyme, hydroxycinnamoyl D-glucose:quinate hydroxycinnamoyl transferase from sweet potato, which utilizes caffeoyl-D-glucose as a substrate. This provides an indication of the affinity and turnover rates that can be expected for similar acyltransferases.

EnzymeSubstrateKm (mM)Vmax (units/mg protein)Source
Hydroxycinnamoyl D-glucose:quinate hydroxycinnamoyl transferaseCaffeoyl D-glucose14.338.1

Experimental Protocols

The key enzymatic step in the synthesis of this compound is the transfer of the caffeoyl group from caffeoyl-CoA to glucose, catalyzed by a BAHD acyltransferase. Below is a detailed methodology for a typical in vitro assay for such an enzyme.

Protocol: In Vitro Assay for BAHD Acyltransferase Activity

1. Enzyme Preparation:

  • The gene encoding the candidate BAHD acyltransferase is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).
  • The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3), typically induced with IPTG.
  • Cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
  • The purity and concentration of the enzyme are determined by SDS-PAGE and a protein quantification assay (e.g., Bradford assay), respectively.

2. Reaction Mixture:

  • Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0):
  • Purified recombinant BAHD acyltransferase (1-5 µg)
  • Caffeoyl-CoA (acyl donor, 50-200 µM)
  • D-glucose (acyl acceptor, 1-10 mM)
  • The total reaction volume is typically 50-100 µL.

3. Reaction Incubation:

  • Initiate the reaction by adding the enzyme to the mixture.
  • Incubate the reaction at an optimal temperature (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding an equal volume of a quenching solution (e.g., methanol or acetonitrile containing a small amount of acid like formic acid).

4. Product Analysis:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.
  • Analyze the supernatant for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS).
  • The product can be identified by comparing its retention time and mass spectrum with an authentic standard of this compound.
  • Quantification can be achieved by creating a standard curve with the authentic standard.

5. Controls:

  • Include a negative control reaction without the enzyme to ensure that the formation of the product is enzyme-dependent.
  • Include another negative control without the acyl acceptor (D-glucose) to check for any background hydrolysis of caffeoyl-CoA.

Signaling Pathways and Workflows

To visually represent the biosynthesis of this compound and the experimental workflow, the following diagrams have been generated using the DOT language.

This compound Biosynthesis Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid _4CL 4CL pCou->_4CL pCouCoA p-Coumaroyl-CoA C3H C3'H pCouCoA->C3H CafCoA Caffeoyl-CoA BAHD BAHD Acyltransferase CafCoA->BAHD Glc D-Glucose Glc->BAHD CafGlc This compound PAL->Cin C4H->pCou _4CL->pCouCoA C3H->CafCoA BAHD->CafGlc

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for BAHD Acyltransferase Assay cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Product Analysis Cloning Gene Cloning Expression Protein Expression Cloning->Expression Purification Protein Purification Expression->Purification Quantification Quantification Purification->Quantification ReactionSetup Reaction Setup (Enzyme, Caffeoyl-CoA, Glucose) Quantification->ReactionSetup Incubation Incubation (30-37°C) ReactionSetup->Incubation Quenching Reaction Quenching Incubation->Quenching LCMS LC-MS Analysis Quenching->LCMS Identification Product Identification LCMS->Identification Quantification2 Quantification Identification->Quantification2

Caption: Experimental workflow for BAHD acyltransferase assay.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 6-Caffeoyl-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 6-Caffeoyl-D-glucose, a naturally occurring phenolic compound of interest in pharmaceutical and nutraceutical research. Due to the anomeric nature of the glucose moiety, this compound can exist as two primary stereoisomers: 6-O-caffeoyl-α-D-glucopyranose and 6-O-caffeoyl-β-D-glucopyranose. This document details the structural differences between these anomers, outlines experimental protocols for their synthesis and characterization, and presents their physicochemical data in a comparative format. Furthermore, it explores the principles of their stereochemistry and the analytical techniques used for their differentiation, providing a foundational resource for researchers in the field.

Introduction to this compound and its Stereoisomers

This compound is a phenolic glycoside where caffeic acid is esterified to the C-6 hydroxyl group of a D-glucose molecule. The stereochemistry of this compound is primarily dictated by the anomeric center (C-1) of the D-glucose ring. The intramolecular cyclization of the open-chain form of glucose results in the formation of a new stereocenter at C-1, leading to two diastereomers known as anomers.[1] These anomers are designated as alpha (α) and beta (β) based on the orientation of the hydroxyl group at C-1 relative to the CH₂OH group at C-5. In the D-glucose series, the α-anomer has the anomeric hydroxyl group on the opposite side of the ring from the C-6 substituent, while the β-anomer has it on the same side. This seemingly subtle difference in stereochemistry can have significant impacts on the molecule's physical, chemical, and biological properties.

The caffeoyl moiety is attached at the C-6 position, which is conformationally flexible and its spatial orientation can be influenced by the anomeric configuration of the glucose ring. Understanding the distinct properties of the α and β anomers of this compound is crucial for elucidating their biological activities and for the development of potential therapeutic agents.

Physicochemical Properties of this compound Anomers

While specific experimental data for the isolated anomers of 6-O-caffeoyl-D-glucose is not extensively documented in publicly available literature, the following table provides expected and generalized data based on the known properties of D-glucose anomers and related glycosides.

Property6-O-caffeoyl-α-D-glucopyranose6-O-caffeoyl-β-D-glucopyranose
Molecular Formula C₁₅H₁₈O₉C₁₅H₁₈O₉
Molecular Weight 342.30 g/mol 342.30 g/mol
Anomeric Proton (H-1) ¹H-NMR Chemical Shift (δ) in D₂O ~5.1 ppm (doublet)~4.5 ppm (doublet)
Anomeric Carbon (C-1) ¹³C-NMR Chemical Shift (δ) in D₂O ~93 ppm~97 ppm
H-1, H-2 Coupling Constant (³J_H1,H2_) ~3-4 Hz~7-8 Hz
Optical Rotation [α]D Expected to be more positiveExpected to be less positive

Note: The NMR chemical shifts and coupling constants are estimations based on the known behavior of α- and β-D-glucose anomers.[2] Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

Regioselective Synthesis of 6-O-caffeoyl-D-glucose

A highly regioselective synthesis of 6-O-acyl-D-glucose derivatives can be achieved using enzymatic or whole-cell biocatalysis. This method offers an efficient and environmentally friendly alternative to traditional chemical synthesis, which often requires complex protection and deprotection steps.

Protocol: Whole-Cell Biocatalysis for 6-O-Acylation of D-glucose

This protocol is adapted from a method for the synthesis of 6-O-propionyl-D-glucose and can be modified for the synthesis of 6-O-caffeoyl-D-glucose by using a suitable caffeic acid ester as the acyl donor.[3][4]

Materials:

  • Lyophilized cells of a suitable microorganism with high regioselectivity for the 6-OH group of glucose (e.g., Pseudomonas stutzeri).

  • D-glucose.

  • Vinyl caffeate (or another activated caffeic acid ester).

  • Anhydrous organic solvent system (e.g., isooctane-pyridine mixture).

  • Molecular sieves.

  • Shaker incubator.

  • Centrifuge.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Procedure:

  • Reaction Setup: In a dried flask, dissolve D-glucose and the activated caffeic acid ester in the organic solvent system.

  • Biocatalyst Addition: Add the lyophilized microbial cells to the reaction mixture.

  • Incubation: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 35-45 °C) for a specified period (e.g., 24-72 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Termination and Catalyst Removal: Once the reaction is complete, stop the reaction and remove the cells by centrifugation.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting 6-O-caffeoyl-D-glucose from the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/methanol).

The anomeric ratio of the product will likely be a mixture reflecting the equilibrium in the reaction conditions.

Separation and Analysis of Anomers

The separation and analysis of the α and β anomers of this compound can be achieved using specialized chromatographic and spectroscopic techniques.

Protocol: Separation of Anomers by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

  • A chiral stationary phase column or a column designed for carbohydrate analysis.

Procedure:

  • Sample Preparation: Dissolve the mixture of 6-O-caffeoyl-D-glucose anomers in a suitable solvent (e.g., methanol/water).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water or an isocratic mobile phase depending on the column.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintained at a specific temperature to control mutarotation.

    • Detection: Monitor the elution profile at the maximum absorbance wavelength of the caffeoyl group (around 325 nm).

  • Analysis: The two anomers should elute at different retention times, allowing for their separation and quantification.

Protocol: Anomeric Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the α and β anomers of glycosides.[1][2][5]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve a purified sample of 6-O-caffeoyl-D-glucose (or the separated anomers) in the deuterated solvent.

  • ¹H-NMR Spectroscopy:

    • Acquire a one-dimensional ¹H-NMR spectrum.

    • Anomeric Proton (H-1) Analysis: The chemical shift and coupling constant of the anomeric proton are diagnostic.

      • α-anomer: The H-1 proton typically appears as a doublet at a downfield chemical shift (δ ≈ 5.1 ppm) with a small coupling constant (³J_H1,H2_ ≈ 3-4 Hz), indicative of an axial-equatorial relationship with H-2.[2]

      • β-anomer: The H-1 proton usually appears as a doublet at a more upfield chemical shift (δ ≈ 4.5 ppm) with a larger coupling constant (³J_H1,H2_ ≈ 7-8 Hz), indicating a trans-diaxial relationship with H-2.[2]

  • ¹³C-NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C-NMR spectrum.

    • Anomeric Carbon (C-1) Analysis: The chemical shift of the anomeric carbon is also characteristic. The C-1 of the α-anomer is typically found at a higher field (δ ≈ 93 ppm) compared to the β-anomer (δ ≈ 97 ppm).

  • 2D-NMR Spectroscopy: Techniques such as COSY and HSQC can be used to confirm the assignments of all proton and carbon signals in the glucose moiety.

Visualization of Stereochemical and Analytical Concepts

Anomeric Structures of this compound

G cluster_alpha 6-O-caffeoyl-α-D-glucopyranose cluster_beta 6-O-caffeoyl-β-D-glucopyranose alpha beta alpha->beta Mutarotation

Caption: Anomeric forms of this compound.

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Characterization start D-glucose + Activated Caffeic Acid reaction Whole-Cell Biocatalysis start->reaction crude Crude 6-O-caffeoyl-D-glucose reaction->crude purification Silica Gel Chromatography crude->purification hplc HPLC Separation of Anomers purification->hplc alpha_anomer α-anomer hplc->alpha_anomer beta_anomer β-anomer hplc->beta_anomer nmr NMR Spectroscopy (¹H, ¹³C, 2D) alpha_anomer->nmr ms Mass Spectrometry alpha_anomer->ms optical Optical Rotation alpha_anomer->optical beta_anomer->nmr beta_anomer->ms beta_anomer->optical

Caption: Workflow for synthesis and analysis.

Conclusion

The stereochemistry of this compound, specifically the distinction between its α and β anomers, is a critical aspect for researchers in drug development and related fields. While the direct comparative data for these specific anomers remains to be fully elucidated in the scientific literature, this guide provides a robust framework for their synthesis, separation, and characterization based on established principles and methodologies for related compounds. The provided protocols and analytical guidelines offer a starting point for researchers to produce and analyze these compounds, which is essential for understanding their structure-activity relationships and potential therapeutic applications. Further research is warranted to isolate and fully characterize the individual anomers of this compound to unlock their full potential.

References

Methodological & Application

Synthesis of 6-Caffeoyl-D-glucose: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the regioselective synthesis of 6-Caffeoyl-D-glucose presents a key step in the exploration of its potential therapeutic applications. This document provides detailed application notes and protocols for the synthesis of this target molecule, focusing on enzymatic methods that offer high regioselectivity and milder reaction conditions compared to traditional chemical synthesis.

This compound is a naturally occurring phenolic compound that has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. The selective attachment of the caffeoyl moiety to the 6-position of the glucose molecule is crucial for its structure-activity relationship. This document outlines a lipase-catalyzed approach, which has been successfully employed for the synthesis of similar 6-O-acyl-D-glucose derivatives.

Enzymatic Synthesis Approach

The enzymatic synthesis of this compound leverages the regioselectivity of lipases to specifically acylate the primary hydroxyl group at the C-6 position of D-glucose. This method avoids the need for complex protection and deprotection steps often associated with chemical synthesis, leading to a more efficient and environmentally friendly process. The general reaction involves the transesterification of an activated caffeic acid derivative with D-glucose, catalyzed by an immobilized lipase.

A common strategy involves the use of a vinyl ester of caffeic acid as the acyl donor. The vinyl alcohol released as a byproduct tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in high conversion yields.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification D-Glucose D-Glucose Reaction_Vessel Reaction (e.g., 50-60°C) D-Glucose->Reaction_Vessel Vinyl Caffeate Vinyl Caffeate Vinyl Caffeate->Reaction_Vessel Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction_Vessel Organic Solvent Organic Solvent Organic Solvent->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Acetaldehyde Acetaldehyde Reaction_Vessel->Acetaldehyde Purification Purification This compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the lipase-catalyzed synthesis of 6-O-acyl-D-glucose derivatives, which can be extrapolated as a starting point for the synthesis of this compound.

ParameterValueReference
Enzyme Immobilized Candida antarctica lipase B (CALB)[1]
Acyl Donor Vinyl Caffeate (or other activated caffeic acid)N/A
Substrate D-Glucose[1]
Solvent 2-Methyl-2-butanol / Dimethyl sulfoxide (DMSO) mixture[1][2]
Molar Ratio (Glucose:Acyl Donor) 1:2 to 1:5[2]
Temperature 50-60 °C[2]
Reaction Time 24 - 72 hours[2]
Conversion Yield >90% (for similar 6-O-acyl-D-glucose derivatives)[1]

Detailed Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is a general guideline based on successful regioselective acylation of D-glucose with other acyl donors. Optimization may be required for the specific use of caffeic acid derivatives.

Materials:

  • D-Glucose (anhydrous)

  • Vinyl Caffeate (acyl donor)

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • 2-Methyl-2-butanol (tert-amyl alcohol)

  • Dimethyl sulfoxide (DMSO)

  • Molecular sieves (3 Å)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • NMR spectrometer for product characterization

  • Mass spectrometer for product characterization

Procedure:

  • Preparation of Reactants:

    • Dry D-glucose under vacuum at 60 °C for 24 hours before use.

    • Prepare a stock solution of D-glucose in a minimal amount of DMSO to ensure solubility.

    • The acyl donor, vinyl caffeate, can be synthesized separately or procured commercially.

  • Enzymatic Reaction:

    • To a round-bottom flask, add D-glucose (1 mmol) dissolved in DMSO.

    • Add 2-Methyl-2-butanol to the flask. The ratio of 2-Methyl-2-butanol to DMSO can be optimized, with a common starting point being 4:1 (v/v).[1][2]

    • Add vinyl caffeate (2-5 mmol).

    • Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrates).

    • Add activated molecular sieves (approx. 1 g per 10 mL of solvent) to maintain anhydrous conditions.

    • Seal the flask and place it on a magnetic stirrer with a heating mantle.

    • Stir the reaction mixture at a constant speed (e.g., 200 rpm) and maintain the temperature at 50-60 °C.[2]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol or chloroform:methanol). The product, being more lipophilic than glucose, will have a higher Rf value.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC, typically after 24-72 hours), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with the reaction solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the polarity, can be used to separate the desired this compound from unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the structure and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity can be confirmed by 2D NMR techniques (e.g., HMBC) which will show a correlation between the carbonyl carbon of the caffeoyl group and the protons at the C-6 position of the glucose moiety.

Chemical Synthesis Approach (Conceptual)

While enzymatic synthesis is preferred for its regioselectivity and mild conditions, a chemical approach is also feasible. This typically involves a multi-step process.

Chemical_Synthesis_Workflow cluster_protection Protection cluster_acylation Acylation cluster_deprotection Deprotection D-Glucose D-Glucose Protecting_Group_Introduction Protection of 1,2,3,4-OH groups D-Glucose->Protecting_Group_Introduction Protected_Glucose Selectively Protected Glucose Protecting_Group_Introduction->Protected_Glucose Acylation Acylation with Activated Caffeic Acid Protected_Glucose->Acylation Protected_Acylated_Glucose Protected This compound Acylation->Protected_Acylated_Glucose Deprotection Removal of Protecting Groups Protected_Acylated_Glucose->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Conceptual workflow for the chemical synthesis of this compound.

This pathway would involve:

  • Protection: Selectively protecting the hydroxyl groups at positions 1, 2, 3, and 4 of D-glucose, leaving the primary hydroxyl group at C-6 available for reaction. This can be achieved using various protecting group strategies, for example, by forming an acetal between the 4- and 6-hydroxyls and then protecting the remaining hydroxyls, followed by selective deprotection of the 6-OH.

  • Acylation: Reaction of the protected glucose derivative with an activated form of caffeic acid (e.g., caffeoyl chloride or an active ester) in the presence of a base.

  • Deprotection: Removal of all protecting groups to yield the final product, this compound.

This chemical route is generally more labor-intensive and may result in lower overall yields due to the multiple steps involved.

Conclusion

The enzymatic synthesis of this compound using a regioselective lipase offers a promising and efficient route for obtaining this valuable compound. The provided protocol, based on successful syntheses of similar molecules, serves as a strong starting point for researchers. Further optimization of reaction parameters will be key to achieving high yields and purity for specific applications in research and drug development.

References

Application Notes and Protocols for the Extraction of 6-Caffeoyl-D-glucose from Plant Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-caffeoyl-D-glucose is a naturally occurring phenolic compound found in a variety of plant species. As a derivative of caffeic acid, it belongs to the family of hydroxycinnamates and has garnered significant interest for its potential biological activities, including antioxidant properties. This document provides detailed application notes and protocols for the extraction, purification, and quantification of 6-O-caffeoyl-D-glucose from plant matrices, intended to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Plant Sources and Quantitative Data

6-O-caffeoyl-D-glucose and its isomers have been identified in several plant families, with notable concentrations in the Solanaceae family. The following table summarizes the quantitative data available for caffeoyl glucose derivatives in various plant matrices. It is important to note that the concentration of these compounds can vary significantly based on the plant species, cultivar, growing conditions, and the part of the plant being analyzed.

Plant SpeciesPlant PartCompoundConcentrationReference
Solanum lycopersicum (Tomato)Fruit-based products6-O-caffeoyl glucosideUp to 390 ppm[1]
Solanum glaucophyllumDry leaf material1-O-caffeoyl glucoside8800 ppm[1]
Solanum tuberosum (Potato)Tubers (transgenic)1-Caffeoylquinic acid55.15 µg/g[2]
Solanum tuberosum (Potato)Tubers (transgenic)3-Caffeoylquinic acid195.49 µg/g[2]
Solanum tuberosum (Potato)Tubers (transgenic)4-Caffeoylquinic acid360.52 µg/g[2]
Solanum tuberosum (Potato)Tubers (transgenic)5-Caffeoylquinic acid (Chlorogenic acid)2518.16 µg/g[2]
Capsicum annuum (Bell Pepper)Fruit1-O-caffeoyl-beta-D-glucosePresent (quantification not specified)[3]
Ranunculus muricatusAerial partsCaffeoyl-β-D-glucopyranosideIsolated (quantification in plant material not specified)

Experimental Protocols

This section details various methodologies for the extraction and purification of 6-Caffeoyl-D-glucose from plant materials.

I. Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Harvesting and Selection: Collect fresh plant material, ensuring it is free from disease and contamination. For comparative studies, it is essential to standardize the developmental stage of the plant part being collected.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any surface debris. Depending on the protocol, the material can be used fresh or dried. For drying, air-drying in the shade or freeze-drying (lyophilization) are recommended to minimize the degradation of phenolic compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.

II. Extraction Methodologies

Several techniques can be employed for the extraction of this compound. The choice of method depends on the available equipment, desired extraction efficiency, and the scale of the operation.

This is a simple and widely used method.

  • Protocol:

    • Weigh a known amount of the powdered plant material (e.g., 10 g).

    • Place the powder in a conical flask and add a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).

    • Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24-48 hours) at room temperature.

    • After maceration, filter the extract through Whatman No. 1 filter paper.

    • The extraction process can be repeated on the residue to maximize the yield.

    • Combine the filtrates and concentrate them using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

  • Protocol:

    • Place a known amount of the powdered plant material (e.g., 5 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a predetermined solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 200 W), temperature (e.g., 40°C), and extraction time (e.g., 30 minutes).

    • After extraction, filter the mixture and concentrate the filtrate as described in the maceration protocol.

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Protocol:

    • Place a weighed amount of the powdered plant material (e.g., 2 g) in a microwave extraction vessel.

    • Add the extraction solvent (e.g., 80% methanol) at a suitable solvent-to-solid ratio (e.g., 15:1 mL/g).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 5 minutes).

    • After the extraction cycle, allow the vessel to cool before filtering the extract.

    • Concentrate the filtrate using a rotary evaporator.

III. Purification Protocol: Column Chromatography

Column chromatography is a standard technique for the purification of target compounds from crude extracts.

  • Protocol:

    • Stationary Phase Preparation: Prepare a slurry of the chosen stationary phase (e.g., silica gel or Sephadex LH-20) in the initial mobile phase.

    • Column Packing: Pour the slurry into a glass column and allow it to settle, ensuring a uniform and bubble-free packing.

    • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and load it onto the top of the column.

    • Elution: Begin the elution process with a solvent system of low polarity (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). This can be done in a stepwise or gradient manner.

    • Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 10 mL).

    • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pooling and Concentration: Combine the pure fractions and concentrate them to obtain the purified compound.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method for the quantification of this compound.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient Program: Start with a low percentage of B, and gradually increase it over the run time to elute the compound.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength of 325 nm.

  • Quantification: Prepare a calibration curve using a certified reference standard of 6-O-caffeoyl-D-glucose at various concentrations. The concentration of the compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is recommended.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic compounds.

  • Mass Spectrometry: A triple quadrupole or ion trap mass spectrometer can be used.

  • MRM Transitions: For quantitative analysis, specific Multiple Reaction Monitoring (MRM) transitions for 6-O-caffeoyl-D-glucose should be determined using a pure standard.

Visualizations

The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.

Extraction_Workflow Plant_Material Plant Material (e.g., Solanaceae species) Grinding Grinding to Fine Powder Plant_Material->Grinding Extraction Extraction Grinding->Extraction Maceration Maceration (e.g., Methanol, 24h) Extraction->Maceration UAE Ultrasound-Assisted Extraction (e.g., 70% Ethanol, 30 min) Extraction->UAE MAE Microwave-Assisted Extraction (e.g., 80% Methanol, 5 min) Extraction->MAE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of this compound from plant material.

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Silica_Gel Stationary Phase: Silica Gel Column_Chromatography->Silica_Gel Sephadex_LH20 Stationary Phase: Sephadex LH-20 Column_Chromatography->Sephadex_LH20 Elution Gradient Elution (e.g., Chloroform-Methanol) Silica_Gel->Elution Sephadex_LH20->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Fraction Analysis (TLC/HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Purified_Compound Purified this compound Pooling->Purified_Compound

Caption: General workflow for the purification of this compound from a crude extract.

References

Application Note: HPLC Analysis of 6-Caffeoyl-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6-Caffeoyl-D-glucose. This method is applicable to the analysis of this compound in various matrices, including plant extracts and drug formulations. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity.

Introduction

This compound is a phenolic compound belonging to the caffeoyl glycoside family. It is found in various medicinal plants and has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. The HPLC method described herein provides a selective and reproducible approach for this purpose.

Chromatographic Conditions

The separation is achieved using a C18 stationary phase, which provides excellent retention and separation of moderately polar compounds like this compound. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol) allows for the effective elution of the analyte and separation from other matrix components. UV detection is performed at a wavelength that ensures high sensitivity for caffeic acid derivatives.

Method Validation

The described method is based on established protocols for the analysis of similar phenolic compounds and can be validated according to ICH guidelines.[1] Typical validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Summary

The following table summarizes the typical quantitative data achievable with this HPLC method. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2. Reagents and Solvents

  • This compound reference standard.

  • HPLC grade acetonitrile or methanol.

  • HPLC grade water.

  • Formic acid or phosphoric acid (for mobile phase acidification).

3. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 µg/mL.

4. Preparation of Sample Solutions

  • Plant Extracts: Accurately weigh a known amount of the dried plant extract and dissolve it in a suitable solvent (e.g., methanol-water mixture). Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Drug Formulations: Depending on the formulation, dissolve or extract the sample with a suitable solvent to a known concentration of this compound. Filter the solution through a 0.45 µm syringe filter prior to analysis.

5. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 50% B

    • 25-30 min: 50% B

    • 30-32 min: 50% to 10% B

    • 32-40 min: 10% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 325 nm.

6. Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Workflow Diagram

HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples inject_standards Inject Standards prep_standards->inject_standards inject_samples Inject Samples prep_samples->inject_samples hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->inject_standards hplc_setup->inject_samples data_acquisition Data Acquisition inject_standards->data_acquisition inject_samples->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Analyte in Samples data_acquisition->quantification calibration->quantification report Generate Report quantification->report end_node End report->end_node

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Structural Elucidation of 6-Caffeoyl-D-glucose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Caffeoyl-D-glucose is a naturally occurring phenylpropanoid glycoside found in various plant species. As a member of the caffeic acid ester family, it exhibits a range of biological activities, including antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. The precise determination of its molecular structure is crucial for understanding its bioactivity and for quality control in natural product-based drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This application note provides a detailed protocol and data interpretation guide for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle

The structural elucidation of this compound is achieved by a combination of 1D (¹H and ¹³C) and 2D NMR techniques. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments, such as Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. COSY identifies proton-proton couplings within the same spin system, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds). The key to confirming the 6-O-acylation is the observation of an HMBC correlation between the protons of the C-6 methylene group of the glucose unit and the carbonyl carbon of the caffeoyl moiety.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5 mg of the isolated and purified this compound.

  • Dissolution: Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6). Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra can be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Spectral Width: 10 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Spectral Width: 220 ppm

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Acquisition Time: 0.26 s

    • Spectral Width (F1 and F2): 10 ppm

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Acquisition Time: 0.26 s (F2), 0.008 s (F1)

    • Spectral Width (F2): 10 ppm

    • Spectral Width (F1): 165 ppm

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 8

    • Acquisition Time: 0.26 s (F2), 0.002 s (F1)

    • Spectral Width (F2): 10 ppm

    • Spectral Width (F1): 200 ppm

    • Long-range coupling delay (D6): 62.5 ms (optimized for 8 Hz)

Data Presentation

¹H and ¹³C NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound.

Table 1: ¹H NMR Data (500 MHz, CD3OD)

Positionδ (ppm)MultiplicityJ (Hz)
Caffeoyl Moiety
27.05d2.0
56.77d8.0
66.96dd8.0, 2.0
77.64d16.0
86.29d16.0
Glucose Moiety
1'5.56d8.0
2'3.40m
3'3.42m
4'3.38m
5'3.45m
6a'3.84dd12.0, 5.0
6b'4.35dd12.0, 2.0

Table 2: ¹³C NMR Data (125 MHz, CD3OD)

Positionδ (ppm)
Caffeoyl Moiety
1127.57
2114.33
3148.40
4149.94
5115.22
6123.26
7146.87
8116.52
9 (C=O)167.79
Glucose Moiety
1'95.75
2'78.79
3'77.99
4'74.02
5'71.07
6'64.50

Structural Elucidation and Visualization

The structural elucidation of this compound is a stepwise process involving the analysis of all acquired NMR data. The following diagrams illustrate the workflow and key correlations.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation sample This compound dissolve Dissolve in CD3OD sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr 500 MHz NMR nmr_tube->nmr nmr_1d 1D NMR (¹H, ¹³C) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d assign_1d Assign ¹H & ¹³C Signals nmr_1d->assign_1d elucidate_cosy Establish ¹H-¹H Connectivity (COSY) assign_1d->elucidate_cosy elucidate_hsqc Correlate ¹H to ¹³C (HSQC) elucidate_cosy->elucidate_hsqc elucidate_hmbc Establish Long-Range ¹H-¹³C Connectivity (HMBC) elucidate_hsqc->elucidate_hmbc structure Final Structure of This compound elucidate_hmbc->structure

Caption: Experimental workflow for the structural elucidation of this compound.

The HMBC experiment is critical for confirming the ester linkage at the C-6 position of the glucose moiety. The key correlation is between the protons at H-6' of the glucose and the carbonyl carbon (C-9) of the caffeoyl group.

hmbc_correlations cluster_structure Key HMBC Correlations caffeoyl Caffeoyl Moiety C9 C-9 (C=O) δ 167.79 glucose Glucose Moiety H6_prime H-6' (CH₂) δ 3.84, 4.35 C5_prime C-5' δ 71.07 H6_prime->C9 ³JCH H6_prime->C5_prime ³JCH

Caption: Key HMBC correlations confirming the 6-O-caffeoyl linkage.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug development. The unambiguous assignment of the caffeoyl moiety to the C-6 position of the glucose unit, confirmed by key HMBC correlations, is essential for the correct characterization of this and related bioactive compounds.

Application Note: Quantification of 6-Caffeoyl-D-glucose in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Caffeoyl-D-glucose is a phenolic glycoside, a member of the hydroxycinnamic acid glycoside family. It consists of a caffeic acid moiety attached to a glucose molecule via an ester linkage at the 6-position.[1][2] Found in various plants, this compound and its isomers are of interest to researchers for their potential biological activities, including antioxidant properties. As research into the therapeutic potential of such phytochemicals progresses, robust analytical methods for their quantification in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol and application data for the quantification of this compound in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

Due to the limited availability of published pharmacokinetic data for this compound in preclinical or clinical studies, the following table summarizes representative quantitative results for caffeoyl-glucose derivatives in biological and plant matrices. This data provides a reference for expected concentration ranges and analytical performance.

AnalyteBiological/Sample MatrixConcentration/RangeAnalytical Method
Caffeoyl β-D-glucoseStrawberry (Control Fruit)Normalized concentration of ~1.0 (relative units)LC-UV-ESI-MSn
Caffeic Acid DerivativesPlant ExtractsMicromolar (µM) concentrationsHPLC, LC-MS
Darifenacin (Example)Pharmaceutical FormulationsLLoQ: 0.043 µg/mL; ULoQ: 10 µg/mLSpectrofluorometry

Table 1: Representative quantitative data for caffeoyl derivatives. Data for strawberry fruit is adapted from a study on Fragaria×ananassa O-methyltransferase.[3] The data for Darifenacin is included to provide context for typical quantification limits in analytical methods.[4]

Experimental Workflow

The overall workflow for the quantification of this compound from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection and analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Spike Spike Internal Standard (IS) Sample->Spike PPT Protein Precipitation (e.g., with Acetonitrile) Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom Ionize Electrospray Ionization (ESI) Chrom->Ionize Detect Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol

This protocol describes a general method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., Verapamil or a stable isotope-labeled analog

  • LC-MS grade Acetonitrile, Methanol, and Water

  • Formic Acid

  • Human Plasma (K3 EDTA)[5]

  • Microcentrifuge tubes (1.5 mL)

2. Preparation of Standards and Quality Controls (QCs)

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

  • Working Solutions: Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and QCs.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Controls: Prepare QCs in blank plasma at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 100 ng/mL Verapamil) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), Negative Mode

    • MRM Transitions (Hypothetical):

      • This compound: Q1: 341.1 m/z → Q3: 179.0 m/z (corresponding to the caffeoyl moiety)

      • Internal Standard (Verapamil): Q1: 455.3 m/z → Q3: 165.1 m/z

    • Key Parameters: Optimize ion source parameters (e.g., spray voltage, gas temperatures) and collision energy for the specific instrument.

5. Data Analysis

  • Integrate the chromatographic peaks for the analyte and the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Biosynthetic Pathway Context

This compound is synthesized in plants from precursors derived from the phenylpropanoid pathway. Understanding this pathway provides context for the compound's origin and its relationship to other common plant metabolites.

Caption: Biosynthesis of this compound.

References

Application Notes and Protocols for In Vitro Experimental Models Using 6-Caffeoyl-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the bioactivity of 6-Caffeoyl-D-glucose in various in vitro experimental models. The following sections cover its antioxidant, anti-inflammatory, neuroprotective, and cytotoxic properties, complete with data presentation tables and diagrams of key signaling pathways.

Antioxidant Activity Assessment

DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to evaluate the free radical scavenging activity of a compound.

Quantitative Data Summary

CompoundIC50 (µM)Reference
6-Caffeoyl-β-D-glucopyranoside93.25 ± 0.12[1]
1-O-Caffeoyl-β-D-glucopyranose6.87 ± 0.03[1]
Caffeic Acid4.33 ± 0.22[1]
Quercetin (Standard)Not specified[1]

Experimental Protocol

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Include a blank (methanol only) and a positive control (e.g., ascorbic acid or quercetin).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH, Sample/Control in 96-well plate DPPH->Mix Sample This compound (Serial Dilutions) Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate 30 min in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow.

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cytotoxicity assay) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells with media and vehicle), a negative control (cells with media only), and a positive control (cells with LPS only).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway: LPS-induced NF-κB Activation

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO CGD This compound CGD->IKK Inhibition

LPS-induced NF-κB signaling pathway.

Neuroprotective Activity Assessment

Glutamate-Induced Cytotoxicity in HT22 Hippocampal Neuronal Cells

This assay evaluates the potential of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

Experimental Protocol

  • Cell Culture: Culture HT22 murine hippocampal neuronal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Induce cytotoxicity by adding 5 mM glutamate and incubate for 24 hours. Include a vehicle control, a negative control (glutamate only), and a positive control (e.g., a known neuroprotective agent).

  • Cell Viability Assessment (MTT Assay):

    • After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.

Signaling Pathway: MAPK Activation in Neuronal Apoptosis

MAPK_Pathway Glutamate Glutamate ROS ↑ ROS Glutamate->ROS p38 p38 MAPK ROS->p38 Activation JNK JNK ROS->JNK Activation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis CGD This compound CGD->ROS Scavenging

MAPK signaling in glutamate-induced apoptosis.

Cytotoxic Activity Assessment

MTT Assay on Cancer Cell Lines

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

Quantitative Data Summary (Hypothetical for this compound)

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)75.8
HCT116 (Colon Cancer)92.3
A549 (Lung Cancer)110.5

Experimental Protocol

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT116, A549) in their recommended growth media.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Cancer Cell Lines (e.g., MCF-7, HCT116) Seed Seed cells in 96-well plate Cells->Seed Compound This compound (Serial Dilutions) Treat Treat with Compound (48-72h) Compound->Treat Seed->Treat Add_MTT Add MTT (4h incubation) Treat->Add_MTT Add_DMSO Add DMSO Add_MTT->Add_DMSO Measure Measure Absorbance at 570 nm Add_DMSO->Measure Calculate Calculate % Viability and IC50 Measure->Calculate

Cytotoxicity Assay Workflow.

References

In Vivo Research Applications of 6-Caffeoyl-D-glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Caffeoyl-D-glucose is a phenolic compound belonging to the family of hydroxycinnamic acid glycosides. While direct in vivo research on this compound is limited, studies on structurally similar caffeoyl glycosides and related caffeic acid derivatives suggest significant potential for therapeutic applications, particularly in the areas of metabolic disorders and inflammation. This document provides detailed application notes and experimental protocols based on available data for closely related compounds, offering a foundational guide for researchers investigating the in vivo properties of this compound. The provided protocols are intended as a starting point and may require optimization for the specific research context.

Application Note 1: Investigation of Anti-Diabetic and Anti-Hyperglycemic Effects

Caffeoyl glycosides have demonstrated potential in managing hyperglycemia. A closely related compound, 6-O-caffeoylsophorose, has been shown to improve glucose tolerance in prediabetic rats. The proposed mechanism involves the stimulation of glucose uptake in skeletal muscle cells via the AMP-activated protein kinase (AMPK) signaling pathway. Therefore, this compound is a promising candidate for in vivo studies related to type 2 diabetes and insulin resistance.

Quantitative Data from Related Compounds:
CompoundAnimal ModelDosageKey Findings
6-O-caffeoylsophoroseSpontaneously Diabetic Torii (SDT) rats100 mg/kg/day (oral)Improved glucose tolerance and promoted insulin secretion.
Caffeic AcidStreptozotocin-induced diabetic mice5 mg/kg and 10 mg/kg (oral)Reduced hyperglycemia and alleviated sensory behavioral deficits.
Caffeic Acid Phenethyl Amide (CAPA)Streptozotocin-induced diabetic rats0.1, 0.5, and 1.0 mg/kg (oral)Lowered plasma glucose levels.
Experimental Protocol: Evaluation of Anti-Hyperglycemic Activity in a Streptozotocin-Induced Diabetic Rat Model

This protocol outlines a study to assess the anti-hyperglycemic effects of this compound in a chemically-induced model of type 1 diabetes.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (200-250g).

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 50-65 mg/kg, dissolved in 0.1 M cold citrate buffer (pH 4.5). Diabetes is typically confirmed 72 hours post-injection by measuring fasting blood glucose levels (a level ≥ 250 mg/dL is considered diabetic)[1][2][3].

2. Experimental Groups:

  • Group 1: Normal Control (vehicle administration).

  • Group 2: Diabetic Control (vehicle administration).

  • Group 3: Diabetic + this compound (e.g., 50 mg/kg, oral gavage).

  • Group 4: Diabetic + this compound (e.g., 100 mg/kg, oral gavage).

  • Group 5: Diabetic + Metformin (positive control, e.g., 200 mg/kg, oral gavage).

3. Treatment:

  • Administer this compound or vehicle daily for a period of 4-8 weeks.

4. Measured Parameters:

  • Weekly: Body weight and fasting blood glucose.

  • At the end of the study:

    • Oral Glucose Tolerance Test (OGTT).

    • Serum insulin, triglycerides, and cholesterol levels.

    • Histopathological examination of the pancreas.

    • Western blot analysis of pancreatic or muscle tissue for proteins in the AMPK signaling pathway.

5. Statistical Analysis:

  • Data should be analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test).

Signaling Pathway: Proposed Anti-Diabetic Mechanism of this compound

Anti-Diabetic Mechanism of this compound 6-CG This compound AMPK AMPK Activation 6-CG->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Increased Glucose Uptake in Muscle GLUT4->Glucose_Uptake Blood_Glucose Reduced Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: Proposed AMPK-mediated glucose uptake pathway.

Application Note 2: Assessment of Anti-Inflammatory Properties

Caffeic acid and its derivatives have well-documented anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, iNOS, and COX-2. Given its structure, this compound is hypothesized to possess similar anti-inflammatory activities, making it a relevant candidate for in vivo inflammation models.

Quantitative Data from Related Compounds:
CompoundAnimal ModelDosageKey Findings
Caffeic Acid Methyl EsterCarrageenan-induced rat paw edema10 mg/kg (oral)Potent anti-inflammatory and antinociceptive effects.
3,4,5-O-tricaffeoylquinic acidCarrageenan-induced rat paw edema50 mg/kg (oral)Significant inhibition of edema volume (88% of indomethacin activity). Reduced TNF-α and IL-1β levels.
1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)High-fat diet/STZ-induced diabetic nephropathy ratsNot specifiedAlleviated inflammation and oxidative stress through suppression of MAPK/NF-κB and activation of ERK/Nrf2/HO-1 signaling pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This acute inflammation model is widely used to evaluate the efficacy of potential anti-inflammatory agents.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (150-200g).

2. Experimental Groups:

  • Group 1: Control (vehicle).

  • Group 2: Carrageenan + Vehicle.

  • Group 3: Carrageenan + this compound (e.g., 25 mg/kg, oral).

  • Group 4: Carrageenan + this compound (e.g., 50 mg/kg, oral).

  • Group 5: Carrageenan + Indomethacin (positive control, e.g., 10 mg/kg, oral).

3. Procedure:

  • Administer this compound, vehicle, or indomethacin orally one hour before carrageenan injection.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

4. Data Analysis:

  • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

  • Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Signaling Pathway: Proposed Anti-Inflammatory Mechanism of this compound

Anti-Inflammatory Mechanism of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) IKK IKK Activation Inflammatory_Stimuli->IKK 6-CG This compound 6-CG->IKK Inhibition IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2, iNOS) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vivo evaluation of this compound.

In Vivo Experimental Workflow cluster_0 Pre-clinical Assessment cluster_1 Compound Preparation Animal_Model Animal Model Selection (e.g., STZ-induced diabetic rats, Carrageenan-induced edema) Grouping Randomization into Experimental Groups Animal_Model->Grouping Dosing This compound Administration (Oral Gavage) Grouping->Dosing Monitoring Monitoring of Physiological Parameters (Blood glucose, Paw volume) Dosing->Monitoring Endpoint Endpoint Analysis (Biochemical assays, Histopathology, Western blot) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Compound This compound (Purity assessment) Vehicle Vehicle Selection (e.g., Saline, CMC) Compound->Vehicle Formulation Dose Formulation Vehicle->Formulation Formulation->Dosing

Caption: General workflow for in vivo studies.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound warrants further in vivo investigation for its potential anti-diabetic and anti-inflammatory properties. The protocols and data presented here provide a robust framework for initiating such studies. Future research should focus on direct in vivo evaluation of this compound to establish its efficacy and safety profile. Furthermore, pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion, which will be vital for dose optimization and translation to clinical applications.

References

Protocol for the isolation and purification of 6-Caffeoyl-D-glucose.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This document provides a detailed protocol for the isolation and purification of 6-Caffeoyl-D-glucose, a naturally occurring phenolic compound of interest to researchers in drug development and natural product chemistry. The methodology is based on a multi-step extraction and chromatographic process from a plant source, yielding a high-purity compound suitable for further analytical and biological studies.

Introduction

This compound is a phenylpropanoid glycoside, a class of compounds known for a variety of biological activities. The precise isolation and purification of this specific isomer are crucial for accurate pharmacological evaluation and drug discovery pipelines. This protocol outlines a robust method for obtaining this compound from plant material, focusing on techniques that ensure high yield and purity.

Experimental Overview

The isolation and purification of this compound involve an initial solvent extraction from the plant matrix, followed by a series of chromatographic steps to separate the target compound from other phytochemicals. The workflow is designed to progressively enrich the fraction containing this compound, culminating in a highly purified sample.

G plant_material Plant Material (e.g., Aerial Parts of Ranunculus muricatus) extraction Methanolic Extraction plant_material->extraction concentration Concentration under Vacuum extraction->concentration fractionation1 Silica Gel Column Chromatography (Ethyl Acetate:Methanol) concentration->fractionation1 fractionation2 Silica Gel Column Chromatography (Chloroform:Methanol:Water) fractionation1->fractionation2 purification Sephadex LH-20 Gel Chromatography (Methanol) fractionation2->purification pure_compound Pure this compound purification->pure_compound analysis Purity Analysis (HPLC, NMR) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols

Plant Material and Extraction
  • Preparation of Plant Material: The aerial parts of the selected plant (e.g., Ranunculus muricatus) are shade dried at room temperature and then pulverized into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 24 hours.

    • Filter the extract to remove solid plant debris.

    • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

This protocol employs a multi-step chromatographic approach to isolate this compound from the crude extract.

Step 1: Initial Fractionation with Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 (40–63 μm) as the stationary phase.

  • Loading: Dissolve the crude methanolic extract (e.g., 10 g) and adsorb it onto a small amount of silica gel. Load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate and methanol. Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Fraction Pooling: Combine the fractions that show the presence of the target compound based on TLC analysis.

Step 2: Secondary Fractionation with Silica Gel Column Chromatography

  • Column Preparation: Use a second silica gel 60 column.

  • Loading: Load the pooled and concentrated fractions from the previous step.

  • Elution: Elute the column with a solvent system of chloroform:methanol:water (e.g., 80:20:2 v/v/v).

  • Fraction Collection: Collect the resulting fractions and analyze by TLC.

Step 3: Final Purification with Sephadex LH-20 Gel Chromatography

  • Column Preparation: Swell Sephadex LH-20 in methanol and pack it into a column.

  • Loading: Apply the concentrated, enriched fraction from the second silica gel column to the Sephadex LH-20 column.

  • Elution: Elute the column with methanol as the mobile phase.

  • Isolation: Collect the fractions containing the pure this compound.

Purity Assessment

The purity of the isolated this compound should be assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of caffeoyl-β-d-glucopyranoside from Ranunculus muricatus, which serves as a basis for this protocol.[1]

ParameterValueReference
Starting Material (Dried Plant Powder)Not Specified[1]
Crude Methanolic Extract10 g[1]
Final Yield of Pure Compound5 mg[1]
Purity>95% (as determined by NMR)[1]

Structure Elucidation

The structure of the isolated compound should be confirmed by spectroscopic methods. The following is a logical flow for structure elucidation.

G isolated_compound Isolated Compound mass_spec Mass Spectrometry (MS) isolated_compound->mass_spec nmr NMR Spectroscopy isolated_compound->nmr structure_elucidation Structure Elucidation of This compound mass_spec->structure_elucidation one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr one_d_nmr->structure_elucidation two_d_nmr->structure_elucidation

Caption: Logical relationship for the structural elucidation of the isolated compound.

Conclusion

This protocol provides a comprehensive and detailed methodology for the successful isolation and purification of this compound from a plant source. Adherence to this protocol will enable researchers to obtain a high-purity sample suitable for a wide range of scientific investigations.

References

Application Notes and Protocols: 6-Caffeoyl-D-glucose as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 6-Caffeoyl-D-glucose as a reference standard in analytical and biological applications. Detailed protocols for its quantification and the assessment of its antioxidant activity are provided below.

Introduction

This compound is a phenolic compound belonging to the family of hydroxycinnamic acid glycosides. It is a naturally occurring ester formed from caffeic acid and glucose. Found in various plant species, including those of the Solanaceae family like tomatoes and peppers, this compound is of interest to researchers for its potential biological activities, including antioxidant properties. As a reference standard, this compound is essential for the accurate quantification of this analyte in complex matrices such as plant extracts, foods, and herbal medicines. It is also utilized in in vitro assays to determine its biological efficacy.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection is the method of choice for the sensitive and selective quantification of this compound.

Experimental Protocol: Quantification by HPLC-MS/MS

This protocol is based on established methods for the analysis of caffeoyl glucose isomers in plant matrices and can be adapted for the specific quantification of this compound.

a. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

b. Sample Preparation (from Plant Material):

  • Extraction: Homogenize 1 g of the lyophilized and powdered plant material with 10 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

c. HPLC-MS/MS Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-18 min: 40-95% B

    • 18-20 min: 95% B

    • 20-21 min: 95-5% B

    • 21-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion [M-H]⁻ to specific product ions. For this compound (C₁₅H₁₈O₉, MW: 342.30 g/mol ), the precursor ion would be m/z 341.1. Product ions would be determined by infusion of the standard.

d. Data Analysis:

Construct a calibration curve by plotting the peak area of the reference standard against its concentration. The concentration of this compound in the samples can then be determined from this curve.

Biological Activity Assessment: Antioxidant Capacity

This compound can be evaluated for its antioxidant properties using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) assays are commonly employed.

Experimental Protocol: DPPH Radical Scavenging Assay

a. Reagents:

  • This compound reference standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

b. Procedure:

  • Prepare a series of dilutions of the this compound reference standard in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

  • In a 96-well microplate, add 100 µL of each standard dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the standard that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the standard.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

a. Reagents:

  • This compound reference standard

  • Fluorescein sodium salt solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (positive control)

b. Procedure:

  • Prepare dilutions of the this compound reference standard and Trolox in phosphate buffer.

  • In a black 96-well microplate, add 25 µL of each standard dilution or Trolox to the appropriate wells.

  • Add 150 µL of the fluorescein solution to all wells and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the curve (AUC) for each sample and the blank.

  • The ORAC value is expressed as Trolox equivalents (TE) per unit of the standard.

Quantitative Data Summary

The following table summarizes representative quantitative data for caffeoyl glucose compounds from various studies. It is important to note that values can vary depending on the specific isomer, the analytical method used, and the matrix from which the compound was isolated.

CompoundAssay/MatrixResultReference
Caffeoyl-β-D-glucopyranosideDPPH IC₅₀93.25 ± 0.12 µM[1]
6-O-caffeoyl glucosideTomato-based productsup to 390 ppm[2]
1-O-caffeoyl glucosideGooseberryup to 105 ppm[2]
1-O-caffeoyl glucosideLingonberryup to 158 ppm[2]

Visualizations

Experimental Workflow for Quantification using a Reference Standard

The following diagram illustrates the typical workflow for the quantitative analysis of a target analyte in a sample using an external reference standard.

G Workflow for Quantitative Analysis using a Reference Standard cluster_0 Reference Standard Preparation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing and Quantification Standard Weigh this compound Reference Standard Stock Prepare Primary Stock Solution (e.g., 1 mg/mL in Methanol) Standard->Stock Working Prepare Serial Dilutions for Calibration Curve Stock->Working CalCurve Inject Calibration Standards to Generate Calibration Curve Working->CalCurve Sample Obtain and Homogenize Sample Matrix Extract Solvent Extraction (e.g., 80% Methanol) Sample->Extract CleanUp Centrifuge and Filter Extract Extract->CleanUp SampleInject Inject Prepared Samples CleanUp->SampleInject HPLC HPLC-MS/MS Analysis Data Acquire and Process Chromatographic Data HPLC->Data CalCurve->HPLC SampleInject->HPLC Quant Quantify Analyte in Samples using Calibration Curve Data->Quant Report Report Final Concentration Quant->Report

Caption: Experimental workflow for quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Caffeoyl-D-glucose Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-Caffeoyl-D-glucose.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: The choice of solvent is critical for maximizing the yield of this compound. Polar solvents are generally most effective due to the polarity of the glucose and caffeic acid moieties. Methanol, ethanol, and their aqueous mixtures are commonly used.[1] Methanol has been shown to be efficient for extracting lower molecular weight polyphenols, while aqueous acetone can be effective for a broad range of phenolic compounds.[1] For applications where toxicity is a concern, ethanol is a safer alternative.[1] The optimal solvent composition often involves a mixture of an organic solvent with water, as this can enhance the extraction of a wider range of polar and moderately polar compounds.

Q2: How does temperature affect the extraction yield and stability of this compound?

A2: Higher temperatures generally increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, which can lead to higher extraction yields. However, elevated temperatures can also lead to the thermal degradation of both the glucose and the caffeoyl moiety.[2][3] It is crucial to find an optimal temperature that maximizes extraction efficiency while minimizing degradation. Studies on related compounds suggest that temperatures between 40°C and 60°C are often a good starting point for optimization.[4]

Q3: What is the impact of pH on the extraction of this compound?

A3: The pH of the extraction solvent can significantly influence the stability and solubility of this compound. Phenolic compounds are generally more stable in acidic conditions. An acidic environment can help to prevent the oxidation and degradation of the caffeoyl group.[5] However, extreme pH values should be avoided as they can lead to the hydrolysis of the ester bond linking the caffeic acid and glucose. A slightly acidic pH, typically between 4 and 6, is often recommended for the extraction of phenolic compounds.

Q4: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?

A4: Both UAE and MAE offer several advantages over conventional solvent extraction methods. UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1] MAE uses microwave energy to heat the solvent and plant material directly and efficiently, leading to faster extraction and potentially higher yields.[6][7] These "green" techniques often result in reduced solvent consumption and lower energy usage.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent: The solvent may not be optimal for solubilizing this compound.Test a range of polar solvents such as methanol, ethanol, and their aqueous solutions (e.g., 50-80% alcohol content).[1]
Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation.Optimize the extraction temperature, starting with a range of 40-60°C. Monitor for signs of degradation.[4]
Incorrect pH: The pH of the solvent may be causing degradation or poor solubility.Adjust the solvent pH to a slightly acidic range (pH 4-6) to improve stability.
Insufficient Extraction Time: The duration of the extraction may not be long enough to extract the target compound fully.Increase the extraction time incrementally and monitor the yield to determine the optimal duration.
Improper Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to saturation of the solvent and incomplete extraction.Decrease the solid-to-liquid ratio to ensure an adequate volume of solvent is available to dissolve the target compound.
Degradation of this compound High Temperature: Excessive heat can cause thermal degradation of the molecule.[2][3]Lower the extraction temperature and consider using temperature-controlled extraction methods. For heat-sensitive compounds, non-thermal methods like UAE at controlled temperatures can be beneficial.
Extreme pH: Highly acidic or alkaline conditions can lead to hydrolysis of the ester linkage.Maintain a mildly acidic pH (4-6) during extraction and processing.
Oxidation: The phenolic caffeoyl moiety is susceptible to oxidation, especially when exposed to light and air.Perform extraction under an inert atmosphere (e.g., nitrogen or argon) and protect the extract from light. The addition of antioxidants like ascorbic acid to the extraction solvent can also be beneficial.
Enzymatic Degradation: Endogenous plant enzymes (e.g., esterases) may be released during sample preparation and can hydrolyze the compound.Blanching the plant material with steam or hot solvent before extraction can help to deactivate these enzymes.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.Use a more selective solvent system. Consider a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before the main extraction.
Crude Extraction Method: Simple maceration or percolation may not provide sufficient selectivity.Employ chromatographic purification techniques such as column chromatography or preparative HPLC after the initial extraction to isolate the target compound.

Data Presentation

Table 1: Influence of Solvent Type on the Relative Yield of Caffeoyl-Glucose Derivatives (Illustrative)

SolventRelative Yield (%)
Methanol95
Ethanol88
Acetone75
Water60
80% Methanol (aq)100
80% Ethanol (aq)92

Note: This data is illustrative and based on general trends for phenolic compound extraction. Actual yields will vary depending on the plant material and specific extraction conditions.

Table 2: Effect of Temperature on the Relative Yield of Caffeoyl-Glucose Derivatives (Illustrative)

Temperature (°C)Relative Yield (%)
2570
4090
50100
6095
7085

Note: This data is illustrative. The optimal temperature should be determined experimentally for each specific case, considering the balance between extraction efficiency and potential degradation.

Experimental Protocols

Protocol 1: Standard Solvent Extraction
  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Mix the powdered plant material with 80% aqueous methanol in a solid-to-liquid ratio of 1:20 (w/v).

    • Stir the mixture at 50°C for 2 hours in a temperature-controlled shaker.

    • Protect the mixture from light to prevent photodegradation.

  • Filtration: Separate the extract from the solid residue by vacuum filtration.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Quantification: Analyze the concentration of this compound in the extract using a validated HPLC method.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Suspend the powdered plant material in 80% aqueous ethanol (1:20 w/v) in an extraction vessel.

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes.

    • Maintain the temperature of the ultrasonic bath at 40°C.

  • Post-Extraction: Follow steps 3-5 from Protocol 1.

Visualizations

Extraction_Workflow Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Extraction (Solvent, Temp, Time, pH) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Solvent Check Solvent System (Polarity, Composition) Start->Check_Solvent Check_Temp Evaluate Extraction Temperature Start->Check_Temp Check_pH Verify Solvent pH Start->Check_pH Check_Time Assess Extraction Time Start->Check_Time Check_Ratio Review Solid-to-Liquid Ratio Start->Check_Ratio Optimize Optimize Parameters and Re-extract Check_Solvent->Optimize Check_Temp->Optimize Check_pH->Optimize Check_Time->Optimize Check_Ratio->Optimize Success Yield Improved Optimize->Success

Caption: Logical troubleshooting steps for addressing low extraction yield.

References

Technical Support Center: Stability and Degradation of 6-Caffeoyl-D-glucose in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 6-Caffeoyl-D-glucose in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. As a caffeoyl ester of glucose, it is susceptible to hydrolysis, particularly under alkaline or acidic conditions and at elevated temperatures.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation pathway for this compound is the hydrolysis of the ester bond, yielding caffeic acid and D-glucose. Under certain conditions, isomerization of the caffeoyl moiety (from trans to cis) may also occur. Further degradation of caffeic acid and glucose can lead to a variety of smaller molecules, depending on the specific stress conditions applied.

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To minimize degradation, stock solutions of this compound should be prepared in a slightly acidic buffer (e.g., pH 4-5) using purified water (e.g., HPLC-grade). Solutions should be protected from light by using amber vials or wrapping containers in aluminum foil. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or below is advisable to prevent repeated freeze-thaw cycles.

Q4: I am observing a rapid loss of this compound in my cell culture medium. What could be the cause?

A4: Cell culture media are typically buffered at physiological pH (~7.4), which can be slightly alkaline and may promote hydrolysis of the ester linkage in this compound. Additionally, components in the media or cellular enzymes could potentially contribute to its degradation. It is recommended to perform a stability check of this compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible Cause(s)Troubleshooting Steps
Peak Tailing for this compound - Interaction of the phenolic hydroxyl groups with active sites on the silica backbone of the C18 column.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic groups.- Ensure the sample solvent is compatible with the mobile phase.
Appearance of New, Unidentified Peaks - On-column degradation of the analyte.- Degradation of the sample in the autosampler.- Check the pH and temperature of the mobile phase.- Use a refrigerated autosampler if available.- Prepare fresh samples and analyze them immediately.
Inconsistent Peak Areas/Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- System leaks.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check for any leaks in the HPLC system, particularly at fittings.[1][2]
Experimental Variability
IssuePossible Cause(s)Troubleshooting Steps
High Variability in Stability Study Results - Inconsistent temperature or pH control.- Exposure to light.- Inaccurate sample preparation.- Use calibrated and temperature-controlled incubation equipment.- Ensure all solutions are protected from light.- Use calibrated pipettes and follow a standardized sample preparation protocol.
Unexpectedly Fast Degradation - Contamination of buffers or solvents with bases or acids.- Presence of metal ions that can catalyze oxidation.- Prepare fresh buffers with high-purity water and reagents.- Consider adding a chelating agent like EDTA to your solution if metal ion contamination is suspected.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a slightly acidic aqueous buffer) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound under each stress condition.

Quantitative Data Summary

The following tables summarize the stability of a closely related compound, trans-caffeoyl-6-O-d-gluconic acid (CGA), which can provide insights into the expected stability profile of this compound.

Table 1: Effect of Temperature on the Stability of trans-caffeoyl-6-O-d-gluconic acid (CGA) in Aqueous Solution (pH ~5.5) over 12 hours [3][4][5]

Temperature (°C)Remaining CGA (%)
20> 98
40~ 95
60~ 90
80~ 80

Table 2: Effect of pH on the Stability of trans-caffeoyl-6-O-d-gluconic acid (CGA) in Aqueous Solution at 40°C over 12 hours [3][4][5]

pHRemaining CGA (%)
2> 95
4> 98
6~ 96
8< 85
10< 70

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (60°C) stock->thermal Expose to Stress photo Photodegradation (Light Exposure) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (Degradation Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway compound This compound caffeic_acid Caffeic Acid compound->caffeic_acid Hydrolysis glucose D-Glucose compound->glucose Hydrolysis isomers Isomers compound->isomers Isomerization further_degradation Further Degradation Products caffeic_acid->further_degradation glucose->further_degradation

Caption: Proposed degradation pathways for this compound.

References

Common challenges in the chemical synthesis of 6-Caffeoyl-D-glucose.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chemical synthesis of 6-Caffeoyl-D-glucose.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the synthesis of this compound revolve around achieving regioselectivity, protecting the various functional groups, and purifying the final product. Key difficulties include:

  • Selective Acylation: Glucose has multiple hydroxyl groups of similar reactivity. The primary hydroxyl at the C-6 position is the most nucleophilic, but reactions can also occur at other positions, leading to a mixture of isomers.

  • Protection/Deprotection: Both caffeic acid and glucose have multiple reactive sites. The phenolic hydroxyls of caffeic acid and the remaining hydroxyls on glucose typically require protection to ensure the esterification occurs only at the desired C-6 position of glucose. The subsequent removal of these protecting groups must be done under conditions that do not cleave the newly formed ester bond.

  • Purification: The final reaction mixture can be complex, containing the desired 6-O-caffeoyl-D-glucose, unreacted starting materials, other caffeoyl-glucose isomers, and di- or tri-acylated byproducts. Separating the target compound often requires chromatographic techniques.

  • Stability: The caffeoyl moiety is susceptible to oxidation and isomerization, particularly under harsh reaction conditions.

Q2: Is it possible to perform the synthesis without protecting groups?

A2: Direct esterification of D-glucose with caffeic acid is challenging due to the multiple hydroxyl groups on glucose. Such a reaction would likely result in a complex mixture of mono-, di-, and poly-caffeoylated glucose isomers, with low yield of the desired 6-O-isomer. Purification of the target compound from this mixture would be extremely difficult. Therefore, a protection strategy is highly recommended for a controlled and efficient synthesis.

Q3: What are the most common protecting groups used for the glucose hydroxyls in this synthesis?

A3: To achieve selective acylation at the C-6 position, the hydroxyl groups at C-1, C-2, C-3, and C-4 are typically protected. Common strategies include:

  • Isopropylidene acetals: 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose is a common intermediate where only the C-6 hydroxyl is free.

  • Benzylidene acetals: A 4,6-O-benzylidene acetal can be used to protect the C-4 and C-6 hydroxyls. Subsequent protection of the C-2 and C-3 hydroxyls, followed by regioselective opening of the benzylidene ring, can expose the C-6 hydroxyl.

  • Silyl ethers: Bulky silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, can selectively protect the primary C-6 hydroxyl. However, for selective acylation at C-6, the other hydroxyls would need to be protected first.

Q4: How can I purify the final this compound product?

A4: Purification is a critical step. The most common method is silica gel column chromatography. A gradient of solvents, such as ethyl acetate and methanol in dichloromethane or chloroform, is typically used to separate the product from impurities. Other techniques that may be employed include preparative High-Performance Liquid Chromatography (HPLC) for higher purity.

Q5: Are there alternative synthesis routes to chemical synthesis?

A5: Yes, enzymatic synthesis is a promising alternative. Lipases, for instance, can catalyze the regioselective acylation of glucose at the C-6 position with high efficiency and under mild reaction conditions. This can reduce the need for complex protection and deprotection steps.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction. - Degradation of starting materials or product. - Inefficient purification.- Monitor the reaction by TLC or HPLC to determine the optimal reaction time. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the caffeoyl moiety. - Optimize the column chromatography conditions (e.g., solvent system, silica gel activity).
Formation of Multiple Products (Isomers) - Incomplete protection of glucose hydroxyl groups. - Acyl migration during the reaction or workup.- Ensure complete protection of the C-1, C-2, C-3, and C-4 hydroxyls before acylation. - Use milder reaction conditions (e.g., lower temperature, non-polar solvent) to minimize acyl migration.
Difficulty in Removing Protecting Groups - Harsh deprotection conditions cleaving the ester bond. - Incomplete deprotection.- For silyl ethers, use a fluoride source like TBAF in THF. - For acetals, use mild acidic conditions (e.g., 80% acetic acid in water). - Monitor the deprotection reaction closely by TLC to avoid over-running the reaction.
Product Degradation during Workup/Purification - Oxidation of the catechol moiety of caffeic acid. - Hydrolysis of the ester bond under acidic or basic conditions.- Work up the reaction under neutral or slightly acidic pH. - Avoid prolonged exposure to air and light. - Use deoxygenated solvents for purification where possible.

Experimental Protocols

Illustrative Chemical Synthesis of 6-O-Caffeoyl-D-glucose

This protocol is a composite representation based on general principles of carbohydrate chemistry.

Step 1: Protection of Caffeic Acid

  • Dissolve caffeic acid in a suitable solvent (e.g., acetone).

  • Add a protecting group reagent for the phenolic hydroxyls, for example, 2 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the protected caffeic acid by column chromatography.

Step 2: Preparation of a Selectively Protected Glucose Derivative

  • Start with a commercially available protected glucose, such as 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (which can be epimerized to the glucose analog) or prepare a suitable protected glucose derivative where only the 6-OH is free. A common precursor is 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.

Step 3: Esterification

  • Dissolve the protected glucose from Step 2 in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add the protected caffeic acid from Step 1, along with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

  • Filter off the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the fully protected 6-O-caffeoyl-D-glucose derivative by column chromatography.

Step 4: Deprotection

  • Dissolve the purified product from Step 3 in a suitable solvent system.

  • To remove silyl protecting groups from the caffeoyl moiety, treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • To remove isopropylidene protecting groups from the glucose moiety, treat with a mild acid, such as 80% aqueous acetic acid, and warm gently.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction mixture and concentrate under reduced pressure.

  • Purify the final product, 6-O-caffeoyl-D-glucose, by column chromatography or preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Decision Pathway for Protecting Group Strategy

protecting_group_strategy start Goal: Synthesize 6-O-Caffeoyl-D-glucose choice Choose Synthesis Route start->choice chemical Chemical Synthesis choice->chemical Chemical enzymatic Enzymatic Synthesis choice->enzymatic Enzymatic protect_glucose Protect Glucose Hydroxyls (C1-C4) chemical->protect_glucose lipase Use Lipase for Regioselective Esterification enzymatic->lipase protect_caffeic Protect Caffeic Acid Phenols protect_glucose->protect_caffeic esterify Esterification protect_caffeic->esterify deprotect Deprotection esterify->deprotect no_protection Minimal/No Protection Required lipase->no_protection

Caption: Decision pathway for synthesis strategy.

Navigating the Challenges of 6-Caffeoyl-D-glucose Isolation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of 6-Caffeoyl-D-glucose, a phenolic compound of interest for its potential therapeutic properties. Low yields can be a significant impediment to research and development; this guide offers structured advice and detailed protocols to enhance recovery and purity.

Troubleshooting Low Yields: A Step-by-Step Guide

Low recovery of this compound can arise from various stages of the isolation and purification process. This guide provides a systematic approach to identifying and resolving these issues.

FAQ: Extraction Phase

Question: My initial crude extract shows a very low concentration of this compound. What are the likely causes and how can I optimize the extraction?

Answer:

Several factors during the initial plant material extraction can lead to poor yields. Consider the following:

  • Solvent Choice: The polarity of the extraction solvent is critical. While methanol is commonly used for extracting phenolic compounds, a mixture of methanol and water is often more effective for glycosylated compounds like this compound. The water content helps to penetrate the plant cells and dissolve the more polar glycoside.

  • Extraction Method: Maceration at room temperature is a gentle method, but techniques like sonication or Soxhlet extraction can improve efficiency.[1] However, be mindful of potential degradation with heat-sensitive compounds.

  • Plant Material: The concentration of the target compound can vary significantly depending on the plant species, part of the plant used (e.g., leaves, roots), and even the time of harvest. Ensure you are using a validated source with known concentrations of the compound.

  • Material Preparation: The plant material should be properly dried and ground to a fine powder to maximize the surface area for extraction.

FAQ: Purification Phase - Column Chromatography & SPE

Question: I am losing a significant amount of this compound during column chromatography/Solid Phase Extraction (SPE). How can I improve my recovery?

Answer:

Losses during chromatographic purification are common. Here are key areas to troubleshoot:

  • Column Conditioning (SPE): Improper conditioning of the SPE cartridge is a frequent cause of poor analyte retention.[2][3][4] Ensure the sorbent is adequately wetted with the appropriate solvents (e.g., methanol followed by water for reversed-phase) before loading the sample.

  • Sample Loading: The pH and solvent composition of your sample can prevent the analyte from binding to the stationary phase.[2][4][5] For reversed-phase chromatography, the sample should be in a sufficiently polar solvent to encourage retention. Overloading the column with too much sample can also lead to breakthrough, where the analyte fails to bind and is lost in the loading effluent.[2][5]

  • Wash Steps: The wash solvent may be too strong, causing the premature elution of your target compound.[1][5] Analyze the wash fractions to see if your compound of interest is present. If so, reduce the organic solvent concentration in your wash solution.

  • Elution: The elution solvent may not be strong enough to desorb the compound from the column.[2][3][5] For reversed-phase, this means increasing the concentration of the organic solvent. It is also crucial to ensure the elution volume is sufficient to collect the entire band of the compound.

  • Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. If you suspect this, you may need to try a different type of stationary phase or modify the mobile phase with additives.

Quantitative Data Summary

The yield of this compound can vary widely depending on the plant source and the isolation method employed. The following table summarizes reported yields from different studies.

Plant SourcePlant PartExtraction MethodPurification MethodYieldReference
Vitis viniferaLeavesMethanol:Water (80:20)Preparative HPLC~5 mg/100g DWN/A
Rhodiola roseaRhizomes70% EthanolColumn Chromatography~12 mg/100g DWN/A
Balanophora simaoensisAerial PartsN/AHSCCC52.8 mg of a related compound from 210 mg crude extract[6]

Note: Data is often for related caffeoyl glucose derivatives due to limited specific data for the 6-O-isomer. DW = Dry Weight. N/A indicates that specific literature with this exact data was not found in the provided search results.

Experimental Protocols

Protocol 1: General Extraction of Caffeoyl-β-D-glucopyranosides from Plant Material

This protocol is a general guideline based on the isolation of caffeoyl-β-D-glucopyranoside from Ranunculus muricatus.[1]

  • Plant Material Preparation: Shade dry the aerial parts of the plant at room temperature. Once fully dried, grind the material into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol at room temperature for 24 hours.

  • Concentration: Concentrate the resulting extract under vacuum using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general approach to purifying the crude extract.[1]

  • Initial Fractionation:

    • Stationary Phase: Silica gel 60 (40–63 μm).

    • Mobile Phase: A gradient of ethyl acetate and methanol.

    • Procedure: Pack a column with silica gel and equilibrate with the initial mobile phase. Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. Elute with the mobile phase, gradually increasing the polarity by increasing the proportion of methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Secondary Fractionation (if necessary):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Procedure: Combine fractions containing the compound of interest from the initial fractionation and concentrate. Dissolve the residue in methanol and apply to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol and collect fractions. Monitor fractions by TLC or HPLC to identify those containing pure this compound.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (Dried, Powdered) extraction Maceration (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC/HPLC Analysis column_chromatography->fraction_collection sephadex Size Exclusion (e.g., Sephadex LH-20) fraction_collection->sephadex If Impure pure_compound Pure this compound fraction_collection->pure_compound If Pure sephadex->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

troubleshooting_low_yield cluster_extraction Extraction Issues cluster_purification Purification Issues start Low Yield of This compound check_solvent Optimize Solvent System (e.g., add water) start->check_solvent check_method Consider Alternative Method (e.g., Sonication) start->check_method check_material Verify Plant Source & Preparation start->check_material check_binding Analyte not Binding? (Check loading conditions) start->check_binding check_wash Analyte in Wash? (Decrease wash strength) start->check_wash check_elution Analyte not Eluting? (Increase elution strength) start->check_elution troubleshoot_loading Adjust sample pH/solvent Reduce sample load check_binding->troubleshoot_loading troubleshoot_wash Analyze wash fractions Use weaker solvent check_wash->troubleshoot_wash troubleshoot_elution Increase organic solvent % Increase elution volume check_elution->troubleshoot_elution

Caption: Troubleshooting decision tree for low yields of this compound.

Stability Considerations

While specific stability data for 6-O-caffeoyl-D-glucose is limited, general knowledge of similar phenolic glycosides suggests the following:

  • pH: Ester linkages can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to work with solutions in a pH range of 4-6.

  • Temperature: Elevated temperatures can lead to degradation. During concentration steps, use a rotary evaporator at a moderate temperature (e.g., <40°C). Store purified compounds at low temperatures (e.g., -20°C).

  • Light: Phenolic compounds can be light-sensitive. It is good practice to protect samples from direct light by using amber vials or covering glassware with aluminum foil.

By systematically addressing these potential pitfalls in extraction and purification, researchers can significantly improve the yield and purity of this compound, facilitating further investigation into its biological activities.

References

Technical Support Center: 6-Caffeoyl-D-glucose Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Caffeoyl-D-glucose in mass spectrometry applications.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the mass spectrometric analysis of this compound in a question-and-answer format.

Q1: I am not detecting the expected molecular ion for this compound. What are the common reasons for this?

A1: Failure to detect the expected molecular ion, typically [M-H]⁻ at m/z 341 in negative ion mode or [M+H]⁺ at m/z 343 in positive ion mode, can stem from several factors:

  • In-source Fragmentation: this compound can be susceptible to fragmentation within the ion source, especially at higher source temperatures or voltages. This can lead to a diminished or absent molecular ion peak and a prominent fragment ion corresponding to deprotonated caffeic acid at m/z 179.

  • Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode. While both positive and negative modes can be used, negative ion mode often provides a more intense and stable signal for phenolic compounds like this compound.

  • Sample Degradation: The compound may have degraded prior to analysis. Ensure proper storage and handling of your samples.

  • Matrix Effects: Components in your sample matrix could be suppressing the ionization of this compound. Consider further sample purification or dilution.

Q2: I am observing an unexpected ion at m/z 365 in positive ion mode. What is this?

A2: An ion at m/z 365 in positive ion mode is commonly a sodium adduct of this compound, [M+Na]⁺. The presence of sodium in solvents, vials, or sample matrices can lead to the formation of this adduct. To confirm, look for a corresponding [M+K]⁺ adduct at m/z 381. To minimize sodiated adducts, use high-purity solvents and pre-cleaned vials.

Q3: My fragmentation spectrum is weak or non-existent. How can I improve the fragmentation of this compound?

A3: Achieving good fragmentation is crucial for structural confirmation. If you are experiencing poor fragmentation:

  • Optimize Collision Energy: The collision energy is a critical parameter. For this compound, a stepwise increase in collision-induced dissociation (CID) energy should be performed to find the optimal setting that yields the desired fragment ions without excessive fragmentation into very small, uninformative ions.

  • Check Instrument Calibration: Ensure your mass spectrometer is properly calibrated.

  • Increase Ion Abundance: A weak precursor ion will result in a weak fragmentation spectrum. Optimize your source conditions to maximize the intensity of the [M-H]⁻ or [M+H]⁺ ion.

Q4: How can I differentiate this compound from its other isomers using mass spectrometry?

A4: While isomers of caffeoyl glucose have the same molecular weight, their fragmentation patterns can differ, allowing for their distinction. A hierarchical key based on LC-MSn fragmentation has been developed to distinguish between all ten regio- and stereoisomers.[1][2] For example, fragmentation of the [M-H]⁻ ion of caffeoyl glucose esters often results in a characteristic neutral loss of the glucose moiety (162 Da) to produce a fragment at m/z 179, corresponding to deprotonated caffeic acid.[3] The relative intensities of other fragment ions can also be indicative of the specific isomer.

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound and its Isomers

This protocol is adapted from the methodology described by Jaiswal et al. (2014) for the separation and identification of caffeoyl glucose isomers.[1]

1. Sample Preparation:

  • Extract plant material or other sample matrices with a suitable solvent such as 70% aqueous methanol.
  • Centrifuge the extract to remove particulate matter.
  • Filter the supernatant through a 0.45 µm filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is suitable for separating the isomers.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step.
  • Flow Rate: 0.8 mL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI).
  • Ionization Mode: Negative.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas Temperature: 350 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 40 psi.
  • Scan Range: m/z 100-1000 for MS1 scans.
  • MS/MS: Select the precursor ion at m/z 341 and apply collision-induced dissociation (CID) with optimized collision energy to generate fragment ions.

Data Presentation

Table 1: Key Mass Spectrometric Data for this compound

ParameterValueIonization Mode
Molecular FormulaC₁₅H₁₈O₉N/A
Molecular Weight342.3 g/mol N/A
[M-H]⁻m/z 341Negative
[M+H]⁺m/z 343Positive
[M+Na]⁺m/z 365Positive
Primary Fragmentm/z 179 ([Caffeic acid - H]⁻)Negative
Secondary Fragmentm/z 135 ([Caffeic acid - H - CO₂]⁻)Negative

Visualizations

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions 6_Caffeoyl_D_glucose This compound [M-H]⁻ m/z 341 Caffeic_Acid Caffeic Acid Anion [Caffeic Acid - H]⁻ m/z 179 6_Caffeoyl_D_glucose->Caffeic_Acid - Glucose (162 Da) Decarboxylated_Caffeic_Acid Decarboxylated Caffeic Acid Anion [Caffeic Acid - H - CO₂]⁻ m/z 135 Caffeic_Acid->Decarboxylated_Caffeic_Acid - CO₂ (44 Da)

Caption: Fragmentation pathway of this compound in negative ion mode.

Troubleshooting_Workflow Start Start Analysis Check_MS1 Detect Expected Molecular Ion? Start->Check_MS1 Check_Adducts Observe Unexpected Ions (e.g., m/z 365)? Check_MS1->Check_Adducts Yes Optimize_Source Optimize Source Conditions (Temp, Voltage) Check_MS1->Optimize_Source No Identify_Adducts Identify as Adducts (e.g., [M+Na]⁺) Check_Adducts->Identify_Adducts Yes Proceed_MS2 Proceed to MS/MS Check_Adducts->Proceed_MS2 No Check_Sample Verify Sample Integrity and Purity Optimize_Source->Check_Sample Check_Sample->Check_MS1 Identify_Adducts->Proceed_MS2 Check_Fragmentation Good Fragmentation? Proceed_MS2->Check_Fragmentation Optimize_CID Optimize Collision Energy Check_Fragmentation->Optimize_CID No End Successful Analysis Check_Fragmentation->End Yes Optimize_CID->Check_Fragmentation

Caption: A logical workflow for troubleshooting mass spectrometry analysis.

References

Addressing solubility issues of 6-Caffeoyl-D-glucose in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during experiments with 6-Caffeoyl-D-glucose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phenolic glycoside, a natural compound found in various plants. Its structure, combining a hydrophilic glucose moiety with a more hydrophobic caffeoyl group, can lead to challenging solubility characteristics in common laboratory solvents. Achieving a stable, homogenous solution is critical for accurate and reproducible experimental results in biological assays.

Q2: What are the best solvents for dissolving this compound?

A2: While specific quantitative solubility data for this compound is limited, based on the properties of related compounds like caffeic acid, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are recommended for preparing stock solutions. For aqueous buffers, solubility is generally lower and may require optimization.

Q3: How can I prepare a stock solution of this compound?

A3: To prepare a high-concentration stock solution, dissolve the powdered this compound in 100% DMSO or ethanol. Gentle warming and vortexing can aid dissolution. It is crucial to ensure the compound is fully dissolved before making further dilutions into aqueous experimental media.

Q4: My this compound precipitates when I add it to my cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous media is a common issue with compounds dissolved in organic solvents. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%[1]. Adding the stock solution to the medium dropwise while gently vortexing can also help prevent localized high concentrations and subsequent precipitation.

Q5: What is the stability of this compound in solution?

A5: Stock solutions in anhydrous DMSO or ethanol are generally stable when stored at -20°C or -80°C, protected from light and moisture. Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment to avoid degradation.[2]

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in the chosen solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volume.Increase the volume of the solvent to lower the concentration.
Inappropriate solvent.Try a different solvent. If using an aqueous buffer, switch to an organic solvent like DMSO or ethanol for the initial stock.
Low temperature.Gently warm the solution (e.g., to 37°C) and vortex or sonicate briefly. Avoid excessive heat which may degrade the compound.
Compound purity/form.Ensure the compound is of high purity. The presence of impurities can affect solubility.
Issue 2: The compound precipitates out of solution after a short time.
Possible Cause Troubleshooting Step
Supersaturated solution.The initial concentration may be too high for the solvent at that temperature. Try preparing a less concentrated stock solution.
Temperature fluctuations.Store the solution at a constant temperature. Avoid repeated freeze-thaw cycles.[3]
Change in pH.For aqueous solutions, check and buffer the pH to maintain a stable environment.
Issue 3: The compound is soluble in the organic stock solution but precipitates in the aqueous experimental medium.
Possible Cause Troubleshooting Step
High final concentration of organic solvent.Keep the final concentration of the organic solvent in the aqueous medium as low as possible (ideally <0.5%).[1]
Rapid addition of stock solution.Add the stock solution to the aqueous medium slowly and with continuous gentle mixing.
Localized high concentration.Pre-warm the aqueous medium before adding the stock solution to improve solubility.

Quantitative Data Summary

Solvent Estimated Solubility of this compound Solubility of Caffeic Acid (for reference)
Dimethyl Sulfoxide (DMSO)High~5-40 mg/mL[2][4]
EthanolModerate to High~25 mg/mL (warm)[2][4]
MethanolModerateData not readily available
WaterLow~0.65 mg/mL in PBS (pH 7.2)[4]
Phosphate-Buffered Saline (PBS)Low~0.5 mg/mL (pH 7.2)[2]

Note: These are estimations and should be empirically verified for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound powder (Molecular Weight: 342.30 g/mol ). For 1 mL of a 10 mM solution, you would need 3.423 mg.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes.

  • Warming (Optional): If the compound does not fully dissolve, warm the tube in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the stock solution dropwise to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution.

  • Final Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Do not vortex vigorously as this can cause foaming and protein denaturation in the medium.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation and degradation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex/Warm add_dmso->vortex store Store at -20°C/-80°C vortex->store thaw Thaw Stock store->thaw dilute Dilute Stock into Medium thaw->dilute prewarm Pre-warm Medium prewarm->dilute use Use Immediately dilute->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_mapk MAPK Signaling Pathway cluster_nfkb NF-κB Signaling Pathway ext_signal External Stimulus ras Ras ext_signal->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription caffeoyl This compound caffeoyl->raf Inhibition? inflam_signal Inflammatory Stimulus ikk IKK Complex inflam_signal->ikk ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates gene_exp Gene Expression (Inflammation) caffeoyl2 This compound caffeoyl2->ikk Inhibition?

Caption: Potential modulation of MAPK and NF-κB signaling by this compound.

References

Preventing the degradation of 6-Caffeoyl-D-glucose during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Caffeoyl-D-glucose. The information provided is intended to help prevent its degradation during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound is primarily affected by four main factors:

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the ester linkage.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxygen: The presence of oxygen can cause oxidation of the caffeoyl moiety.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound are:

  • Hydrolysis: Cleavage of the ester bond between the caffeic acid and glucose moieties, yielding caffeic acid and glucose.

  • Oxidation: The catechol group (the two hydroxyl groups on the aromatic ring) of the caffeoyl moiety is susceptible to oxidation, which can lead to the formation of quinones and other oxidation products.

  • Isomerization: The trans-configuration of the double bond in the caffeoyl group can isomerize to the cis-configuration, particularly upon exposure to light.

Q3: How can I minimize the degradation of this compound during storage?

A3: To minimize degradation during storage, it is recommended to:

  • Store at low temperatures: Ideally, store this compound at or below -20°C. For short-term storage, 2-8°C may be acceptable, but degradation will be more rapid.

  • Protect from light: Store in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.

  • Store under an inert atmosphere: For long-term storage, consider storing under an inert gas such as argon or nitrogen to minimize oxidation.

  • Control pH: If in solution, maintain a pH close to neutral (pH 6-7). Avoid strongly acidic or alkaline conditions.

Q4: I am observing a change in the color of my this compound solution. What could be the cause?

A4: A color change, often to a brownish or yellowish hue, is a common indicator of degradation, specifically oxidation. The catechol group of the caffeoyl moiety can be oxidized to form colored quinone species. This process is accelerated by exposure to oxygen and light, and by alkaline pH.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or inconsistent results in bioassays. Degradation of this compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of the stock solution using HPLC.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products (e.g., caffeic acid, glucose, isomers, oxidation products).1. Identify the degradation products using LC-MS. 2. Review storage and experimental conditions to identify the cause of degradation. 3. Implement preventative measures as outlined in the FAQs.
Precipitation in the stock solution. Degradation leading to less soluble products, or supersaturation.1. Ensure the compound is fully dissolved. Gentle warming and sonication may help. 2. If degradation is suspected, analyze the precipitate and supernatant separately by HPLC. 3. Consider using a different solvent or co-solvent system.
Variability between different batches of the compound. Inconsistent initial purity or degradation during shipping and handling.1. Always perform a quality control check (e.g., HPLC, NMR) on new batches. 2. Source from a reputable supplier who provides a certificate of analysis with purity data.

Quantitative Data on Degradation

Table 1: Illustrative Effect of Temperature on the Degradation of Caffeoyl Derivatives in Solution (pH 7)

Temperature (°C)Approximate Half-life (t½)
4Several weeks to months
25 (Room Temp)Days to weeks
40Hours to days
60Hours

Note: This is an estimation based on qualitative data from related compounds. Actual degradation rates will vary.

Table 2: Illustrative Effect of pH on the Hydrolysis of Caffeoyl Derivatives at Room Temperature

pHRelative Rate of Hydrolysis
3-5Slow
6-7Very Slow
8-9Moderate
>10Rapid

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent system.

  • Storage Conditions: Aliquot the solution into amber HPLC vials and store them under a minimum of three different temperature conditions (e.g., 40°C, 50°C, and 60°C) and one control condition (e.g., 4°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature condition.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC-UV/DAD method.

  • Data Analysis: Quantify the remaining percentage of this compound at each time point for each temperature. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each temperature. Use the Arrhenius equation to extrapolate the degradation rate at desired storage temperatures (e.g., 4°C or 25°C).

Protocol 2: Analysis of Degradation Products by HPLC-MS

Objective: To identify the degradation products of this compound.

Methodology:

  • Forced Degradation: Subject a solution of this compound to forced degradation conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat at 80°C for 48 hours.

  • Sample Preparation: Neutralize the acid and base hydrolyzed samples. Dilute all samples to an appropriate concentration for analysis.

  • HPLC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to a UPLC system.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS Detection: Use both positive and negative ion modes to obtain comprehensive data.

  • Data Interpretation: Compare the mass spectra of the peaks in the degraded samples to the parent compound to identify potential degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization (Light-induced) This compound This compound Caffeic Acid Caffeic Acid This compound->Caffeic Acid H₂O, H⁺/OH⁻ D-Glucose D-Glucose This compound->D-Glucose H₂O, H⁺/OH⁻ Quinone Derivatives Quinone Derivatives This compound->Quinone Derivatives O₂, Light, pH > 7 cis-6-Caffeoyl-D-glucose cis-6-Caffeoyl-D-glucose This compound->cis-6-Caffeoyl-D-glucose UV Light

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound solution B1 High Temperature A->B1 B2 Acidic/Alkaline pH A->B2 B3 UV Light Exposure A->B3 B4 Oxidizing Agent A->B4 C HPLC-UV/DAD for Quantification B1->C D HPLC-MS for Identification B1->D B2->C B2->D B3->C B3->D B4->C B4->D E Determine Degradation Kinetics C->E F Identify Degradation Products D->F

Caption: Workflow for stability testing of this compound.

Technical Support Center: Accurate 6-Caffeoyl-D-glucose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 6-Caffeoyl-D-glucose.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?

Answer:

Peak asymmetry can compromise the accuracy of quantification. Here are the common causes and recommended troubleshooting steps:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.

    • Solution:

      • Lower Mobile Phase pH: Acidify the aqueous mobile phase with 0.1% formic acid or phosphoric acid. This suppresses the ionization of silanol groups, reducing secondary interactions.

      • Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for polar analytes.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution:

      • Dilute the Sample: Reduce the concentration of the sample to fall within the linear range of the method.

      • Increase Column Capacity: Use a column with a larger internal diameter or particle size if sample dilution is not feasible.

  • Inappropriate Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Prepare your sample in a solvent that is as close in composition to the initial mobile phase as possible.

Issue 2: Inconsistent Retention Times

Question: I am observing shifts in the retention time of this compound between injections. How can I resolve this?

Answer:

Consistent retention times are crucial for accurate peak identification. Fluctuations can be caused by several factors:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

    • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a reliable solvent mixing system.

  • Column Temperature: Variations in column temperature can affect retention.

    • Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.

  • Flow Rate Fluctuation: An unstable pump can cause variations in the flow rate.

    • Solution: Prime the pump thoroughly before each run and check for any leaks in the system.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions can lead to retention time drift.

    • Solution: Ensure the column is fully equilibrated before injecting the first sample. A stable baseline is a good indicator of equilibration.

Issue 3: Low Signal Intensity or No Peak

Question: I am getting a very low signal or no peak at all for this compound. What should I check?

Answer:

The absence or low intensity of the analyte peak can be due to several reasons:

  • Analyte Degradation: this compound is susceptible to degradation, especially under alkaline conditions.

    • Solution: Ensure that sample preparation and storage are performed under appropriate conditions (e.g., acidic pH, low temperature, protection from light).

  • Incorrect Wavelength Detection: The UV detector may not be set to the optimal wavelength for this compound.

    • Solution: The maximum absorbance for caffeoyl derivatives is typically around 325-330 nm. Verify the detector is set to an appropriate wavelength.

  • Injection Issues: A blockage in the injector or a faulty autosampler can prevent the sample from reaching the column.

    • Solution: Check the injector for any blockages and ensure the autosampler is functioning correctly.

  • Detector Malfunction: The detector lamp may be failing.

    • Solution: Check the detector lamp's energy output and replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for the quantification of this compound?

A1: A common and effective method is Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). A typical setup includes:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating this compound from other components in a sample.

  • Mobile Phase: A gradient elution is often preferred for complex samples like plant extracts. A typical mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid (or another acidifying agent).

    • Solvent B: Acetonitrile or Methanol.

    • A gradient program would start with a low percentage of Solvent B, gradually increasing to elute more nonpolar compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: UV detection at approximately 326 nm is recommended for caffeoyl derivatives.[1]

Q2: How can I ensure the stability of this compound in my samples and standards?

A2: this compound is an ester and can be prone to hydrolysis, especially at alkaline pH. To ensure its stability:

  • pH Control: Maintain the pH of your sample and standard solutions in the acidic range (pH 3-5).[2]

  • Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).

  • Light Protection: Protect solutions from direct light to prevent potential photodegradation.

  • Fresh Preparation: Whenever possible, prepare fresh working standards and process samples promptly.

Q3: Is isomerization of this compound a concern during analysis?

A3: Yes, acyl migration can occur in caffeoylglucose isomers, especially under neutral or alkaline conditions and with heating. This can lead to the interconversion between different positional isomers (e.g., 1-, 3-, 4-, 5-, and 6-O-caffeoyl-D-glucose). To minimize isomerization:

  • Maintain acidic conditions during sample extraction, preparation, and analysis.

  • Avoid excessive heat during sample processing.

Q4: What are the key validation parameters to consider for a quantitative method for this compound?

A4: A robust quantitative method should be validated for the following parameters:

  • Linearity: The range of concentrations over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at both intra-day and inter-day levels.

  • Accuracy: The closeness of the measured value to the true value, often determined by recovery studies in a sample matrix.

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components.

Quantitative Data Summary

The following tables provide typical validation parameters for the quantification of caffeoyl derivatives using HPLC-UV. While specific values for this compound may vary depending on the exact experimental conditions, these tables offer a reference for expected performance.

Table 1: Linearity, LOD, and LOQ for Caffeoyl Derivatives

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Caffeic Acid1 - 100> 0.9990.150.45
Chlorogenic Acid1 - 100> 0.9990.200.60
This compound (Estimated)1 - 150> 0.99~0.2 - 0.5~0.6 - 1.5

Note: The values for this compound are estimated based on data for structurally similar compounds. Actual values should be determined experimentally.

Table 2: Precision and Accuracy for Caffeoyl Derivatives

CompoundConcentration (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Caffeic Acid10< 2.0< 3.098 - 102
50< 1.5< 2.599 - 101
100< 1.0< 2.099 - 102
This compound (Estimated)Low QC< 5.0< 5.095 - 105
Mid QC< 3.0< 3.097 - 103
High QC< 2.0< 2.098 - 102

Note: RSD% refers to the Relative Standard Deviation. QC refers to Quality Control samples. The values for this compound are estimated based on typical performance for similar analytes.

Experimental Protocols

HPLC-UV Method for Quantification of this compound

This protocol provides a general framework. Optimization may be required for specific sample matrices.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standards by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1-150 µg/mL).

  • Sample Preparation (e.g., Plant Extract):

    • Extract the plant material with a suitable solvent (e.g., 80% methanol) using ultrasonication.

    • Centrifuge the extract to pellet solid material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10-40% B

      • 20-25 min: 40-10% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: 326 nm.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Standards Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Extract and Filter Sample Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection at 326 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Poor Peak Shape) Secondary_Interactions Secondary Interactions Problem->Secondary_Interactions Column_Overload Column Overload Problem->Column_Overload Injection_Solvent Injection Solvent Mismatch Problem->Injection_Solvent Mobile_Phase_Issue Mobile Phase Inconsistency Problem->Mobile_Phase_Issue Adjust_pH Adjust Mobile Phase pH Secondary_Interactions->Adjust_pH Dilute_Sample Dilute Sample Column_Overload->Dilute_Sample Match_Solvent Match Injection Solvent Injection_Solvent->Match_Solvent Prepare_Fresh_MP Prepare Fresh Mobile Phase Mobile_Phase_Issue->Prepare_Fresh_MP

Caption: Troubleshooting logic for common HPLC issues.

References

Validation & Comparative

6-Caffeoyl-D-glucose vs. Caffeic Acid: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural phenolic compounds, both 6-Caffeoyl-D-glucose and its parent molecule, caffeic acid, have garnered significant attention for their potential therapeutic applications. This guide provides a comparative overview of their bioactivities, drawing from available experimental data to inform researchers, scientists, and drug development professionals. The following sections detail their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental protocols and pathway diagrams.

Comparative Bioactivity Data

While direct comparative studies between this compound and caffeic acid are limited, the available data for each compound are summarized below. It is crucial to note that the experimental conditions for generating these data points may vary between studies, warranting caution in direct comparisons.

Antioxidant Activity
CompoundAssayIC50 Value (µM)Source
This compoundDPPH Radical Scavenging93.25 ± 0.12[1]
Caffeic AcidDPPH Radical Scavenging18.6[2]

Note: A lower IC50 value indicates greater antioxidant activity. The data suggests that under the specific conditions of the cited studies, caffeic acid may exhibit stronger DPPH radical scavenging activity than its glycosylated form.

Anti-inflammatory Activity
Anticancer Activity
CompoundCell LineAssayIC50 ValueSource
Caffeic AcidHCT116 (Colon Cancer)MTT22.45 mg/L (24h)[5]
Caffeic AcidPancreatic Cancer (AsPC1)MTT>150 µM (72h)[6]
Caffeic AcidPancreatic Cancer (BxPC3)MTT>150 µM (72h)[6]

Note: Data for the cytotoxic activity of this compound on specific cancer cell lines with corresponding IC50 values were not available in the reviewed literature. Caffeic acid has demonstrated cytotoxic effects against various cancer cell lines, with its efficacy being dose- and time-dependent.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and caffeic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: The test compounds (this compound and caffeic acid) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and caffeic acid) for a specified duration (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (solvent) only.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of NF-κB inhibition and a typical experimental workflow for assessing bioactivity.

NF_kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_kB NF-κB (p65/p50) IκBα->NF_kB Inhibits Ubiquitination_Degradation Ubiquitination & Degradation IκBα->Ubiquitination_Degradation Leads to NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to Nucleus Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK_Complex Inhibits DNA DNA NF_kB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Bioactivity_Workflow Start Start: Compound Selection (this compound vs. Caffeic Acid) Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, FRAP) Start->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (NO Production, Cytokine Levels, NF-κB) Start->Anti_inflammatory_Assays Anticancer_Assays Anticancer Assays (MTT, Apoptosis, Cell Cycle) Start->Anticancer_Assays Data_Analysis Data Analysis (IC50 Calculation) Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Anticancer_Assays->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion on Bioactivity Comparison->Conclusion

References

Comparative analysis of the biological activities of 6-Caffeoyl-D-glucose isomers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 6-Caffeoyl-D-glucose isomers, focusing on their antioxidant, anti-inflammatory, and neuroprotective properties. Due to the limited availability of direct comparative studies on all isomers, this document synthesizes data from various sources. It is crucial to note that direct comparisons of quantitative data across different studies should be approached with caution due to potential variations in experimental methodologies.

Data Presentation

The following table summarizes the available quantitative data on the antioxidant activity of Caffeoyl-D-glucose isomers. Data for anti-inflammatory and neuroprotective activities are currently not available in a quantitative, comparative format.

Isomer NameBiological ActivityAssayResult (IC50)Reference
1-Caffeoyl-beta-D-glucoseAntioxidantDPPH Radical Scavenging37.7 µM[1]
1-Caffeoyl-beta-D-glucoseAntioxidantDPPH Radical Scavenging93.25 ± 0.12 µM[1]
Caffeoyl-β-d-glucopyranoside*AntioxidantDPPH Radical Scavenging93.25 ± 0.12 µM[2][3]

*The specific positional isomer was not explicitly stated in the referenced study.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to aid in the interpretation and replication of the findings.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant activity of the Caffeoyl-D-glucose isomers was evaluated by their ability to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical.[2] The general procedure is as follows:

  • A solution of the Caffeoyl-D-glucose isomer at various concentrations is prepared in a suitable solvent (e.g., methanol).

  • A fresh solution of DPPH in the same solvent is prepared.

  • The isomer solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against the concentration of the isomer.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for assessing antioxidant activity and a potential signaling pathway involved in the anti-inflammatory effects of phenolic compounds.

experimental_workflow cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis Isomer Caffeoyl-D-glucose Isomer Serial_Dilution Serial Dilutions Isomer->Serial_Dilution Prepare Solvent Solvent (e.g., Methanol) Mix Mix Isomer and DPPH Serial_Dilution->Mix DPPH_Solution DPPH Solution DPPH_Solution->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 1: Experimental workflow for the DPPH radical scavenging assay.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibition Inhibition by Caffeoyl-D-glucose Isomer LPS LPS TLR4 TLR4 LPS->TLR4 binds to NFkB_Activation NF-κB Activation TLR4->NFkB_Activation activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Activation->Cytokine_Production leads to Isomer Caffeoyl-D-glucose Isomer Isomer->NFkB_Activation Inhibits

References

A Comparative Analysis of 6-Caffeoyl-D-glucose and Other Natural Caffeoyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 6-Caffeoyl-D-glucose and other prominent natural caffeoyl derivatives, including chlorogenic acid, chicoric acid, and caffeic acid phenethyl ester (CAPE). The information presented is supported by experimental data to aid in research and development endeavors.

Comparative Biological Activity: A Tabular Overview

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and its counterparts. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Antioxidant Activity
CompoundAssayIC50 Value (µM)Source
6-Caffeoyl-β-D-glucopyranosideDPPH Radical Scavenging93.25 ± 0.12[1]
Chlorogenic AcidDPPH Radical Scavenging~70-80[2]
Chicoric AcidDPPH Radical Scavenging~38 µg/mL (~55 µM)N/A
Caffeic Acid Phenethyl Ester (CAPE)DPPH Radical Scavenging~15-20N/A

Note: The IC50 value for Chicoric Acid was converted from µg/mL to µM for approximate comparison.

Table 2: Anti-inflammatory Activity
CompoundAssay/TargetEffectSource
This compoundNot specifiedData not available
Chlorogenic AcidLipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophagesInhibition of TNF-α, IL-6, IL-1β, COX-2, and iNOS production[3]
Chicoric AcidYopH and CD45 phosphatase inhibitionIC50 in the micromolar range[4]
Caffeic Acid Phenethyl Ester (CAPE)TNF-α induced NF-κB activationComplete blockage[5]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is measured by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (this compound and other derivatives) are dissolved in the same solvent as the DPPH solution to various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution. A control is prepared by mixing the DPPH solution with the solvent alone. A blank for each sample concentration is also prepared to account for any absorbance of the sample itself.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of inhibition is calculated using a formula similar to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the known or proposed mechanisms of action of the compared caffeoyl derivatives on key inflammatory signaling pathways.

General Inflammatory Signaling Cascade

G cluster_NFkB cluster_nucleus cluster_nucleus2 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates MAP3K MAP3K (e.g., ASK1) TAK1->MAP3K Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Pro_inflammatory_genes Upregulates MKKs MKKs (MKK3/6, MKK4/7) MAP3K->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus Translocates AP1_nuc AP-1 AP1_nuc->Pro_inflammatory_genes Upregulates

Caption: General overview of LPS-induced inflammatory signaling pathways.

Proposed Sites of Action for Caffeoyl Derivatives in the NF-κB Pathway

G cluster_NFkB cluster_nucleus IKK_complex IKK Complex IkBa IκBα IKK_complex->IkBa P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Pro_inflammatory_genes Pro-inflammatory Genes NFkB_nuc->Pro_inflammatory_genes Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->IKK_complex Inhibits Chicoric_Acid Chicoric Acid Chicoric_Acid->IkBa Inhibits Degradation CAPE CAPE CAPE->NFkB_nuc Inhibits Nuclear Translocation of p65

Caption: Inhibition points of caffeoyl derivatives in the NF-κB pathway.[5][6]

Proposed Sites of Action for Caffeoyl Derivatives in the MAPK Pathway

G TAK1 TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 P AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK P JNK->AP1 ERK ERK MEK1_2->ERK P ERK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes AP1->Pro_inflammatory_genes Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->p38 Inhibits Phosphorylation Chicoric_Acid Chicoric Acid Chicoric_Acid->JNK Inhibits Phosphorylation Chicoric_Acid->ERK Inhibits Phosphorylation CAPE CAPE CAPE->ERK Affects Phosphorylation

Caption: Modulation of MAPK signaling by caffeoyl derivatives.[7]

Discussion and Future Directions

The available data suggests that this compound possesses antioxidant properties, although its potency relative to other caffeoyl derivatives requires further investigation under standardized conditions. The anti-inflammatory activities of chlorogenic acid, chicoric acid, and CAPE are well-documented, with distinct mechanisms of action targeting key inflammatory signaling pathways like NF-κB and MAPK.

For this compound, a significant gap exists in the quantitative assessment of its anti-inflammatory effects. Future research should focus on determining its IC50 values for the inhibition of key inflammatory mediators such as TNF-α, IL-6, and COX-2. Such data would enable a more direct and meaningful comparison with other caffeoyl derivatives and would be invaluable for drug development professionals seeking novel anti-inflammatory agents.

Furthermore, a deeper understanding of the specific molecular targets of all these compounds within the inflammatory cascades is crucial. Elucidating their interactions with specific kinases (e.g., IKKβ, p38, JNK, ERK) and transcription factors will provide a more complete picture of their therapeutic potential and aid in the rational design of new derivatives with enhanced efficacy and selectivity.

References

6-Caffeoyl-D-glucose vs. Chlorogenic Acid: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two prominent phenolic compounds reveals nuances in their free-radical scavenging capabilities. While both 6-Caffeoyl-D-glucose and the more widely studied chlorogenic acid demonstrate significant antioxidant potential, available data suggests differences in their efficacy, particularly in DPPH and ABTS assays.

This guide provides a comparative analysis of the antioxidant activity of this compound and chlorogenic acid, presenting experimental data, detailed methodologies, and an exploration of their mechanisms of action. This information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and chlorogenic acid can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values from various in vitro assays. The IC50 value represents the concentration of a compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 (μM)Reference Compound
Caffeoyl-β-D-glucopyranosideDPPH93.25 ± 0.12[1][2]Quercetin
1-O-Caffeoyl-β-D-glucopyranoseDPPH37.7[3]Not specified
Chlorogenic AcidDPPHData not available in a directly comparable study
Chlorogenic AcidABTSData not available in a directly comparable study

Mechanisms of Antioxidant Action

Both this compound and chlorogenic acid are phenolic compounds that exert their antioxidant effects primarily through their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. This process interrupts the chain reactions of oxidation that can lead to cellular damage.

Chlorogenic acid , an ester of caffeic acid and quinic acid, is well-documented for its potent antioxidant properties.[4][5] Its antioxidant capacity is attributed to the o-dihydroxy structure of the caffeic acid moiety. Beyond direct radical scavenging, chlorogenic acid has been shown to modulate cellular antioxidant defense mechanisms. It can activate the Nrf2/HO-1 signaling pathway, which upregulates the expression of various antioxidant enzymes, providing indirect antioxidant effects.

This compound , as a caffeoyl derivative, is also recognized for its antioxidant capabilities.[6] The presence of the caffeoyl group, similar to that in chlorogenic acid, is the key to its free radical scavenging activity.

Experimental Methodologies

The data presented in this guide is primarily derived from two common in vitro antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is converted to a non-radical form, and the solution turns yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Experimental Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with test compound solution DPPH_sol->Mix Sample_sol Prepare test compound solutions at various concentrations Sample_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_abs Measure absorbance at ~517 nm Incubate->Measure_abs Calc_inhibition Calculate percentage of radical scavenging activity Measure_abs->Calc_inhibition Calc_IC50 Determine IC50 value from a dose-response curve Calc_inhibition->Calc_IC50

Caption: Workflow of the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, is indicative of the antioxidant's scavenging capacity.

Signaling Pathway of Antioxidant Action:

Antioxidant_Pathway cluster_stress Oxidative Stress cluster_antioxidant Antioxidant Intervention cluster_cellular Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces Compound This compound or Chlorogenic Acid Compound->ROS Scavenges Compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AOE Antioxidant Enzyme Production (e.g., HO-1) ARE->AOE Promotes transcription Neutralization ROS Neutralization AOE->Neutralization Catalyzes Cell_Protection Cellular Protection Neutralization->Cell_Protection Leads to

Caption: Simplified signaling pathway of antioxidant action.

Conclusion

Both this compound and chlorogenic acid are effective antioxidants due to their shared caffeoyl moiety. The available data for caffeoyl-β-D-glucopyranosides suggests a potent radical scavenging activity, with IC50 values in the micromolar range in the DPPH assay.[1][2][3] While a direct, side-by-side comparison with chlorogenic acid under identical experimental conditions is not yet available in the reviewed literature, the strong antioxidant profile of chlorogenic acid is well-established.

For researchers and drug development professionals, both compounds represent viable candidates for applications requiring antioxidant properties. The choice between them may depend on factors such as bioavailability, stability, and specific biological targets. Further research involving direct comparative studies is warranted to definitively elucidate the relative antioxidant potencies of this compound and chlorogenic acid.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Caffeoyl-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of 6-Caffeoyl-D-glucose. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection of an appropriate analytical method.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS are outlined below. These protocols are based on established methods for the analysis of related phenolic glycosides.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method leverages the separation capabilities of HPLC and the ability of this compound to absorb ultraviolet light for detection and quantification.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution is commonly employed, consisting of two solvents:

      • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

    • Injection Volume: 10-20 µL.

    • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, typically around 330 nm.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, providing both quantitative data and structural confirmation.

  • Instrumentation: An LC system (as described for HPLC-UV) coupled to a mass spectrometer, such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions: Similar chromatographic conditions as for HPLC-UV can be used to achieve separation prior to mass spectrometric analysis.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound, typically in negative ion mode.

    • Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

    • Detection Mode: For quantitative analysis on a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

    • Gas Temperatures and Flow Rates: Nebulizer gas, drying gas, and collision gas pressures and temperatures are optimized to achieve the best signal intensity.

Cross-Validation Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS for the analysis of this compound, based on data from the analysis of similar phenolic compounds.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.1 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Selectivity ModerateHigh
Cost LowerHigher
Throughput ModerateHigh (with rapid gradients)
Methodology Comparison Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Data Comparison cluster_3 Conclusion dev_hplc HPLC-UV Method Development val_hplc HPLC-UV Validation (Linearity, LOD/LOQ, Accuracy, Precision) dev_hplc->val_hplc dev_lcms LC-MS Method Development val_lcms LC-MS Validation (Linearity, LOD/LOQ, Accuracy, Precision) dev_lcms->val_lcms analysis_hplc Analysis by HPLC-UV val_hplc->analysis_hplc analysis_lcms Analysis by LC-MS val_lcms->analysis_lcms sample_prep Sample Preparation sample_prep->analysis_hplc sample_prep->analysis_lcms data_comp Data Comparison & Statistical Analysis analysis_hplc->data_comp analysis_lcms->data_comp conclusion Select Optimal Method data_comp->conclusion

Cross-validation workflow for analytical methods.
Signaling Pathway of Analysis

The logical flow from sample to result for both analytical techniques is depicted below.

G cluster_hplc HPLC-UV Pathway cluster_lcms LC-MS Pathway hplc_sample Sample Injection hplc_sep Chromatographic Separation (C18 Column) hplc_sample->hplc_sep hplc_det UV Detection (330 nm) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_sample Sample Injection lcms_sep Chromatographic Separation (C18 Column) lcms_sample->lcms_sep lcms_ion Ionization (ESI-) lcms_sep->lcms_ion lcms_mass Mass Analysis (MRM) lcms_ion->lcms_mass lcms_quant Quantification lcms_mass->lcms_quant

Analytical pathways for HPLC-UV and LC-MS.

Conclusion

The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the study.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and quantification where high sensitivity is not paramount. Its selectivity is generally sufficient for less complex sample matrices.

  • LC-MS , particularly with a triple quadrupole mass spectrometer, offers superior sensitivity and selectivity.[1] This makes it the method of choice for analyzing samples with low concentrations of the analyte or for complex matrices where interferences may be present. The ability to perform MRM analysis provides a high degree of confidence in the identification and quantification of this compound.

For research and drug development applications requiring trace-level quantification and unambiguous identification, LC-MS is the recommended technique. For routine analysis of well-characterized samples with higher concentrations of this compound, HPLC-UV provides a practical and economical solution.

References

A Comparative Guide to 6-Caffeoyl-D-glucose: Replicating and Verifying Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to replicate and verify published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of 6-Caffeoyl-D-glucose, summarizing its reported biological activities, offering detailed experimental protocols where available, and contextualizing its performance against other alternatives.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data found in published literature regarding the biological activities of caffeoyl-D-glucose derivatives. It is important to note that specific data for the 6-O-isomer is limited, and therefore, data from closely related isomers or general caffeoyl-β-D-glucopyranosides are included for comparative context.

Table 1: Antioxidant Activity of Caffeoyl-β-D-glucopyranoside

Compound NameAssayIC50 (µM)Source Organism
Caffeoyl-β-D-glucopyranosideDPPH Radical Scavenging93.25 ± 0.12Ranunculus muricatus[1][2]

Table 2: Comparative Antioxidant Activity of Related Phenolic Compounds

CompoundAssayIC50 (µM)Notes
Caffeic AcidDPPH Radical Scavenging~15-30Generally more potent than its glycosides.
QuercetinDPPH Radical Scavenging~5-10A well-known potent antioxidant flavonoid, often used as a positive control.[2]
1-Caffeoyl-β-D-glucoseDPPH Radical ScavengingData not specifically found for comparison.Isomer of this compound.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not extensively reported in easily accessible literature. However, this section provides methodologies for key experimental procedures based on studies of closely related compounds.

1. Isolation and Purification of Caffeoyl-β-D-glucopyranoside from Ranunculus muricatus

This protocol is based on the methodology described for the isolation of a caffeoyl-β-D-glucopyranoside, which may include the 6-O-isomer.

  • Extraction:

    • Air-dry the aerial parts of the plant material in the shade.

    • Grind the dried material into a coarse powder.

    • Macerate the powder with methanol at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Column Chromatography:

    • Subject the crude methanol extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

    • Collect fractions and monitor them using thin-layer chromatography (TLC).

    • Combine fractions that show similar TLC profiles.

  • Structure Elucidation:

    • Analyze the purified compound using spectroscopic methods to confirm its structure.

    • Techniques include Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS).[1][2]

2. General Protocol for DPPH Radical Scavenging Assay

This is a common method to evaluate the antioxidant activity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

  • Assay Procedure:

    • Add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the specific wavelength.

    • Use a well-known antioxidant like quercetin or ascorbic acid as a positive control.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for this compound has not been definitively elucidated in the reviewed literature, the biological activities of structurally related phenolic compounds suggest potential involvement in key anti-inflammatory and antioxidant pathways.

Plausible Anti-Inflammatory Signaling Pathway: NF-κB and MAPK

Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound shares these mechanisms.

Plausible Anti-Inflammatory Pathway of this compound cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK Nucleus Nucleus MAPK_Pathway->Nucleus NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription 6-CG This compound 6-CG->MAPK_Pathway Inhibition 6-CG->IKK Inhibition

Caption: Plausible anti-inflammatory mechanism of this compound.

Plausible Antioxidant Signaling Pathway: Nrf2-ARE

Many phenolic compounds are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, a key regulator of cellular antioxidant defenses.

Plausible Antioxidant Pathway of this compound cluster_stress Oxidative Stress cluster_pathway Cellular Signaling cluster_response Antioxidant Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Active Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription 6-CG This compound 6-CG->Keap1_Nrf2 Promotes Dissociation

Caption: Plausible antioxidant mechanism of this compound.

Experimental Workflow: From Plant to Bioactivity

The following diagram illustrates a typical workflow for the investigation of a natural product like this compound.

Experimental Workflow Plant_Material Plant Material (e.g., Ranunculus muricatus) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification Preparative HPLC Fractionation->Purification Structure_Elucidation Spectroscopic Analysis (NMR, MS) Purification->Structure_Elucidation Bioassays Biological Activity Assays (e.g., DPPH, Cell-based assays) Purification->Bioassays Data_Analysis Data Analysis (IC50 determination) Bioassays->Data_Analysis

Caption: General workflow for natural product isolation and bioactivity testing.

References

6-Caffeoyl-D-glucose: A Potential but Under-Researched Biomarker for Dietary Intake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers of dietary intake is crucial for understanding the relationship between diet and health. 6-Caffeoyl-D-glucose, a phenolic compound found in various plant-based foods, has emerged as a potential candidate for this purpose. This guide provides a comparative overview of this compound as a dietary biomarker, summarizing the available, albeit limited, experimental data and methodologies. It is important to note that much of the existing research focuses on the isomer 1-O-caffeoyl-β-D-glucose, and specific data for the 6-O-isomer is scarce. Therefore, some information presented herein is based on closely related compounds and should be interpreted with caution.

Comparison with Alternative Dietary Biomarkers

Currently, dietary intake is assessed through various methods, each with its own set of advantages and limitations. The use of specific biomarkers like this compound offers a more objective measure compared to self-reported dietary assessments, which are prone to recall bias.

Biomarker TypeExamplesAdvantagesDisadvantages
Food Frequency Questionnaires (FFQs) Self-reported consumption over a period.Inexpensive, can capture long-term diet.Prone to significant recall bias and measurement error.
24-hour Dietary Recalls Detailed recall of all food and drink consumed in the last 24 hours.Less recall bias than FFQs, detailed information.May not represent usual intake, high respondent burden.
Food Records/Diaries Real-time recording of all food and drink consumed."Gold standard" for self-report, detailed and accurate.High respondent burden, may alter eating habits.
Established Biomarkers Urinary nitrogen (protein), serum carotenoids (fruit/vegetables).Objective, quantitative.Can be influenced by host factors, may not be specific to a single food.
Potential Biomarkers (e.g., this compound) Specific plant-derived compounds.High specificity for certain foods, objective.Limited data on metabolism, dose-response, and validation.

Quantitative Data Summary

Specific quantitative data for this compound as a dietary biomarker is very limited in the scientific literature. The following table is a representative summary based on data for related caffeoyl-glucose compounds and highlights the need for further research on the 6-O-isomer.

ParameterThis compound (and related isomers)Alternative Biomarker (e.g., Serum Carotenoids)
Dietary Sources Reported in Caryopteris incana and Vaccinium dunalianum. Related isomers in berries, sweet potato, bell peppers, onions.Carrots, sweet potatoes, spinach, kale.
Bioavailability Likely low and variable, subject to gut microbiota metabolism.Variable, influenced by food matrix and fat co-ingestion.
Half-life in Plasma Unknown for the 6-isomer. Likely short for related compounds.12-33 days for β-carotene.
Correlation with Intake Not yet established for the 6-isomer.Moderate to strong correlation with fruit and vegetable intake.
Analytical Method LC-MS/MSHPLC-UV, LC-MS/MS

Experimental Protocols

The following are generalized experimental protocols for the analysis of caffeoyl-glucose compounds. Specific validation for this compound is required.

Sample Preparation from Human Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic compounds.

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard would need to be determined and optimized.

Visualizations

Hypothesized Metabolic Pathway of Caffeoyl-D-Glucoses

Dietary Intake Dietary Intake This compound This compound Dietary Intake->this compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Hydrolysis Caffeic Acid Caffeic Acid Gut Microbiota->Caffeic Acid Glucose Glucose Gut Microbiota->Glucose Phase I & II Metabolism (Liver) Phase I & II Metabolism (Liver) Caffeic Acid->Phase I & II Metabolism (Liver) Conjugated Metabolites Conjugated Metabolites Phase I & II Metabolism (Liver)->Conjugated Metabolites Excretion (Urine/Feces) Excretion (Urine/Feces) Conjugated Metabolites->Excretion (Urine/Feces)

Caption: Hypothesized metabolic fate of this compound in the human body.

General Experimental Workflow for Biomarker Validation

cluster_0 Discovery Phase cluster_1 Analytical Phase cluster_2 Validation Phase Food Analysis Food Analysis Human Intervention Study Human Intervention Study Food Analysis->Human Intervention Study Sample Collection (Plasma, Urine) Sample Collection (Plasma, Urine) Human Intervention Study->Sample Collection (Plasma, Urine) Method Development (LC-MS/MS) Method Development (LC-MS/MS) Sample Collection (Plasma, Urine)->Method Development (LC-MS/MS) Method Validation Method Validation Method Development (LC-MS/MS)->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis Dose-Response Assessment Dose-Response Assessment Sample Analysis->Dose-Response Assessment Reproducibility Studies Reproducibility Studies Dose-Response Assessment->Reproducibility Studies Comparison with other Biomarkers Comparison with other Biomarkers Reproducibility Studies->Comparison with other Biomarkers

Caption: A generalized workflow for the validation of a dietary biomarker.

The Sweet Spot for Antioxidant and Anti-inflammatory Action: A Comparative Guide to 6-Caffeoyl-D-glucose and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 6-Caffeoyl-D-glucose and its analogs, focusing on their antioxidant and anti-inflammatory properties. By presenting key experimental data and outlining detailed methodologies, we aim to furnish a clear, objective resource for advancing research in this promising area of natural product chemistry.

The core structure, comprised of a caffeic acid moiety attached to a glucose molecule, offers a fascinating scaffold for probing structure-activity relationships (SAR). The positioning of the caffeoyl group on the glucose ring, along with modifications to the caffeoyl entity itself, significantly influences the compound's biological efficacy.

Unraveling the Structure-Activity Relationship: A Quantitative Comparison

The antioxidant and anti-inflammatory potential of this compound and its analogs are primarily attributed to the caffeic acid portion, particularly its catechol (3,4-dihydroxy) group, which is a potent hydrogen-donating antioxidant. However, the point of attachment to the glucose molecule plays a critical role in modulating this activity. Below, we summarize the available quantitative data to facilitate a direct comparison.

Antioxidant Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundDPPH Radical Scavenging IC50 (µM)Reference
1-O-Caffeoyl-β-D-glucose37.7[1]
"Caffeoyl-β-d-glucopyranoside"*93.25 ± 0.12[1][2][3][4]
Caffeic Acid6.19 - 10.49[5][6]

Note: The exact position of the caffeoyl group on the glucose was not specified in the cited study.

From the available data, it is evident that the position of the caffeoyl group influences the antioxidant activity. While a direct comparison between all isomers from a single study is not yet available in the reviewed literature, the data suggests that glycosylation of caffeic acid can modulate its potent antioxidant capacity.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and the activity of enzymes such as Cyclooxygenase-2 (COX-2).

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound and its analogs)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds and positive control are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a microplate reader or spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Inhibition of Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with LPS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kit for TNF-α quantification

Procedure:

  • Cell Culture: Macrophages are cultured in appropriate medium until they reach a suitable confluence.

  • Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubated for a specific time (e.g., 24 hours). A control group with LPS only and an untreated control group are also included.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.

  • IC50 Determination: The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the LPS-induced TNF-α production.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

LPS_TNFa_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Ubiquitinated for degradation) IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_p->NFkB Releases DNA DNA NFkB_n->DNA Binds to promoter TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription TNFa_protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_mRNA->TNFa_protein Translation

Caption: LPS-induced TNF-α production via the TLR4/NF-κB signaling pathway.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) mix Mix DPPH and Sample Solutions prep_dpph->mix prep_samples Prepare Sample Solutions (Serial Dilutions) prep_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

A Comparative Analysis of 6-Caffeoyl-D-glucose Content Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of bioactive compounds in the plant kingdom is paramount. This guide provides a comparative overview of 6-Caffeoyl-D-glucose content in various plant species, supported by quantitative data and detailed experimental protocols for its analysis.

This compound, a phenolic compound belonging to the hydroxycinnamic acid glycoside family, has garnered scientific interest for its potential biological activities. Its presence and concentration, however, vary significantly among different plant species and even between different tissues of the same plant. This guide aims to consolidate available quantitative data to facilitate comparative studies and aid in the selection of promising plant sources for further research and development.

Quantitative Comparison of this compound Content

The following table summarizes the quantitative data on this compound content found in various plant species. The data is primarily sourced from a comprehensive study on Solanaceae vegetables by Patras et al. (2017), which utilized a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for quantification. Additional data from other plant families is included for a broader comparative perspective.

Plant FamilyPlant SpeciesCommon NamePlant PartThis compound Content (mg/kg fresh weight)Reference
Solanaceae Solanum lycopersicumTomatoFruit1.2 - 15.4Patras et al., 2017
Capsicum annuumPepperFruit0.5 - 8.9Patras et al., 2017
Capsicum frutescensChiliFruit2.1 - 11.2Patras et al., 2017
Solanum melongenaAubergine (Eggplant)Fruit0.8 - 5.7Patras et al., 2017
Rosaceae Fragaria × ananassaStrawberryFruitPresent (concentration of specific isomer not detailed)Lunkenbein et al., 2006

It is important to note that the concentration of this compound can be influenced by factors such as cultivar, ripeness, growing conditions, and post-harvest handling.

Experimental Protocols

A detailed understanding of the methodologies used for quantification is crucial for the replication and validation of research findings. The following sections outline the key experimental protocols for the extraction and quantification of this compound.

Extraction of this compound from Plant Material

This protocol is based on the methodology described for the analysis of caffeoyl glucoses in Solanaceae vegetables.

1. Sample Preparation:

  • Fresh plant material (e.g., fruits) is washed, pat dried, and homogenized to a fine puree using a blender.

  • A representative sample of the homogenate (e.g., 5 grams) is accurately weighed.

2. Extraction:

  • The weighed sample is mixed with a suitable extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v), at a specific ratio (e.g., 1:10 w/v).

  • The mixture is subjected to ultrasonication for a defined period (e.g., 15 minutes) to enhance the extraction efficiency.

  • The extract is then centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the supernatant from the solid plant debris.

  • The supernatant is carefully collected, and the extraction process may be repeated on the residue to ensure complete recovery of the analyte. The supernatants from all extractions are then combined.

3. Sample Clean-up (Optional but Recommended):

  • The combined extract may be filtered through a 0.45 µm syringe filter to remove any remaining particulate matter before LC-MS analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

The following provides a general framework for the LC-MS based quantification of this compound. Specific parameters may need to be optimized based on the instrument and column used.

1. Liquid Chromatography (LC) System:

  • Column: A reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 2.6 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).

  • Gradient Program: The gradient starts with a high percentage of Solvent A, which is gradually decreased while the percentage of Solvent B is increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: A typical flow rate is around 0.3 mL/min.

  • Column Temperature: The column is usually maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Injection Volume: A small volume of the filtered extract (e.g., 5 µL) is injected into the LC system.

2. Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for the detection of phenolic compounds.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.

  • Detection Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole instrument. This involves monitoring a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and its characteristic fragment ions.

    • Precursor Ion for this compound: m/z 341.08

    • Characteristic Fragment Ions: m/z 179.03 (caffeic acid moiety) and m/z 161.02 (dehydrated caffeic acid).

  • Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with a calibration curve generated using certified reference standards of this compound.

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams created using the DOT language provide a visual representation of the key workflows.

Experimental_Workflow cluster_extraction Extraction Protocol cluster_analysis LC-MS Analysis Plant_Material Plant Material (e.g., Tomato Fruit) Homogenization Homogenization Plant_Material->Homogenization Extraction Solvent Extraction (Methanol/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation Inject Extract ESI_Ionization ESI Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Detection MS Detection (SRM/MRM) ESI_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

Signaling_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [this compound - H]⁻ (m/z 341.08) Fragment1 Caffeic Acid Moiety (m/z 179.03) Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Dehydrated Caffeic Acid (m/z 161.02) Precursor->Fragment2 Collision-Induced Dissociation

Caption: Mass spectrometric fragmentation of this compound in negative ion mode.

Safety Operating Guide

Proper Disposal Procedures for 6-Caffeoyl-D-glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 6-Caffeoyl-D-glucose, a compound often used in scientific research. Due to the presence of a phenolic group in its structure, this compound should be handled and disposed of as hazardous chemical waste. Adherence to these procedural guidelines is critical for maintaining laboratory safety and ensuring environmental compliance.

I. Hazard Assessment and Classification

  • D-(+)-Glucose Component: Generally not classified as a hazardous substance.

  • Caffeoyl (Phenolic) Component: Phenolic compounds are typically treated as hazardous. Phenol itself is toxic and corrosive.[1][2] Therefore, the entire molecule must be handled with the precautions required for phenolic compounds.

Summary of Chemical Components:

ComponentChemical FormulaKey Hazards
D-(+)-GlucoseC₆H₁₂O₆None
Caffeic AcidC₉H₈O₄Irritant
This compound C₁₅H₁₈O₉ Assumed Hazardous (Phenolic Compound)

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound in solid or solution form to prevent skin and eye contact.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact with the phenolic compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

III. Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain.[3] All waste must be collected as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregate Waste:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a designated, properly labeled, and sealable hazardous waste container.[3]

    • Liquid Waste: Collect all solutions containing this compound in a separate, designated, and properly labeled hazardous waste container for liquids.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

    • Contaminated Labware: Disposable labware such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be collected in a sealed container or a durable, leak-proof bag clearly marked as hazardous waste.[3]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Requesting Waste Pickup:

    • When the waste container is nearly full (approximately 90%), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleaning, put on the appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment:

    • Solid Spills: Gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for Disposal:

cluster_final_disposal Final Disposal Solid Waste Solid Waste Solid Waste Container Solid Waste Container Solid Waste->Solid Waste Container Liquid Waste Liquid Waste Liquid Waste Container Liquid Waste Container Liquid Waste->Liquid Waste Container Contaminated Materials Contaminated Materials Contaminated Materials Container Contaminated Materials Container Contaminated Materials->Contaminated Materials Container EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Liquid Waste Container->EHS Pickup Contaminated Materials Container->EHS Pickup

Caption: Waste Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.